ErbB2 Inhibitor II
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)triazolidine-4-carbonitrile |
InChI |
InChI=1S/C15H14N4O/c16-10-14-15(18-19-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9,14-15,17-19H |
InChI Key |
HMCHLSPVUJXKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3C(NNN3)C#N |
Origin of Product |
United States |
Molecular Mechanisms of Action of Erbb2 Inhibitor Ii
Target Binding and Kinase Domain Interaction
The inhibitory activity of ErbB2 Inhibitor II originates from its interaction with the intracellular kinase domain of the ErbB2 protein. This domain is responsible for the receptor's catalytic function: transferring a phosphate (B84403) group from ATP to a tyrosine residue, thereby activating downstream signaling pathways. nih.gov
This compound functions as an ATP-competitive inhibitor. sigmaaldrich.com The kinase domain of ErbB2 contains a highly conserved ATP-binding pocket located in the cleft between the N- and C-lobes of the domain. nih.gov Small molecule inhibitors like this compound are designed to mimic the adenosine (B11128) portion of ATP, allowing them to fit into this pocket. nih.gov By occupying the ATP-binding site, the inhibitor physically prevents ATP from binding, thereby blocking the phosphotransfer reaction and halting the receptor's kinase activity. sigmaaldrich.commdpi.com Research has shown that this compound effectively reduces the phosphorylation of ErbB2 in MDA-MB-453 cells, which overexpress the receptor, with a reported half-maximal inhibitory concentration (IC₅₀) of 6.6 µM. sigmaaldrich.com Notably, it displays selectivity, as it does not inhibit the phosphorylation of the closely related ErbB1 (EGFR) in other cell lines at concentrations up to 100 µM. sigmaaldrich.com
Protein kinases can exist in multiple conformations, most notably the active "DFG-in" state and the inactive "DFG-out" state, named for the orientation of the Asp-Phe-Gly motif at the beginning of the activation loop. mdpi.comnih.gov
Type I inhibitors bind to the active DFG-in conformation. mdpi.com
Type II inhibitors bind to the inactive DFG-out conformation, where the phenylalanine of the DFG motif has flipped, creating an adjacent hydrophobic pocket. mdpi.comnih.govacs.org This unique binding mode often leads to greater selectivity compared to Type I inhibitors because the allosteric pocket is less conserved across different kinases than the ATP-binding site. nih.govnih.gov
While this compound is known to be ATP-competitive, specific structural studies detailing whether it binds in a DFG-in (Type I) or DFG-out (Type II) conformation are not available in the reviewed literature. The development of Type II inhibitors has been a significant area of interest since the discovery that they can offer selective kinase inhibition by stabilizing an inactive state. nih.govacs.org
The primary target of this compound is the wild-type ErbB2 protein, which, when overexpressed, becomes a potent oncogenic driver. sigmaaldrich.comnih.gov The inhibitor's efficacy has been demonstrated in cell lines overexpressing the standard ErbB2 receptor. sigmaaldrich.com
In addition to overexpression, somatic mutations in the ERBB2 gene can lead to its constitutive activation, making these mutants actionable targets for cancer therapy. nih.govnih.gov These mutations can occur in either the extracellular domain or the intracellular kinase domain. nih.gov While various kinase inhibitors have been developed with activity against wild-type and specific mutant forms of ErbB2, the precise efficacy profile of this compound against known oncogenic mutants has not been detailed in the available research. nih.gov Resistance to kinase inhibitors can sometimes emerge through secondary mutations in the kinase domain that prevent the inhibitor from binding effectively. nih.gov
A truncated isoform of ErbB2, known as p95ErbB2 (or 611-CTF), lacks the extracellular domain and parts of the transmembrane domain. nih.govnih.gov This isoform is of clinical interest as it can arise in tumors and is associated with metastatic disease. nih.gov Because it lacks the binding site for antibody therapies like trastuzumab, p95ErbB2 can contribute to therapeutic resistance. nih.govnih.gov
However, since p95ErbB2 retains the intracellular kinase domain, it remains a viable target for small molecule kinase inhibitors. nih.gov For instance, other inhibitors such as Tucatinib and Lapatinib (B449) (GW572016) have been shown to effectively inhibit the phosphorylation and activity of p95ErbB2. nih.govselleckchem.com While this demonstrates the feasibility of targeting this truncated isoform with kinase inhibitors, specific studies on the interaction between this compound and p95ErbB2 are not presently available.
Modulation of Downstream Signaling Pathways
The inhibition of ErbB2 autophosphorylation by this compound directly impacts the activation of downstream signaling pathways that are critical for cell proliferation and survival.
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway Attenuation
The Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR pathway is a crucial downstream effector of ErbB2 signaling. While inhibition of ErbB2 is generally known to affect this pathway, specific studies detailing the direct effects of this compound (4-(3-Phenoxyphenyl)-5-cyano-2H-1,2,3-triazole) on the PI3K/Akt/mTOR signaling cascade are not extensively documented in the currently available scientific literature. Therefore, a precise description of its attenuation effects on this specific pathway cannot be provided at this time.
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade regulated by ErbB2. Scientific investigations have shown that this compound effectively curtails this pathway.
In MDA-MB-453 breast cancer cells, treatment with this compound has been found to reduce the basal phosphorylation of ERK-1/2, key kinases in the MAPK pathway, indicating a tonic inhibitory influence on this signaling route. merckmillipore.com Furthermore, in a model where ERK-1/2 activation was stimulated by sphingosine-1-phosphate (S1P), which was shown to be dependent on HER2 activity, this compound almost completely abolished this stimulated activation. merckmillipore.com This demonstrates the compound's ability to block signal transduction through the MAPK pathway upon upstream stimulation that is reliant on ErbB2. merckmillipore.com
Interactive Data Table: Inhibition of ERK-1/2 Phosphorylation by this compound
| Cell Line | Condition | Treatment | Effect on ERK-1/2 Phosphorylation | Reference |
| MDA-MB-453 | Basal | This compound | Reduction in phosphorylation | merckmillipore.com |
| MDA-MB-453 | S1P-stimulated | This compound | Almost complete abolishment of activation | merckmillipore.com |
Regulation of Other Associated Signaling Cascades
The influence of this compound on other signaling cascades has been explored in the context of its interaction with other signaling molecules. One study highlighted the role of HER2 (ErbB2) in the sphingosine-1-phosphate (S1P) receptor 4 (S1P4) signaling pathway in MDA-MB-453 cells. merckmillipore.com The study found that S1P-stimulated activation of ERK-1/2 was dependent on HER2, and as mentioned, this activation was almost completely abolished by this compound. merckmillipore.com This suggests that this compound can regulate signaling pathways that are indirectly dependent on ErbB2's kinase activity through receptor cross-talk. Further research is needed to fully elucidate the broader impact of this compound on the complex network of intracellular signaling.
Cellular and Biochemical Effects of Erbb2 Inhibitor Ii in Preclinical Models
Effects on Cell Proliferation and Viability
Inhibition of ErbB2 signaling consistently leads to a marked decrease in the proliferation and viability of cancer cells that are dependent on this pathway. These effects are observed across a range of in vitro models and are a primary indicator of the inhibitor's anti-tumor potential.
Preclinical studies demonstrate that targeting ErbB2 effectively suppresses the proliferation of cancer cells. For instance, the pan-ErbB inhibitor neratinib (B1684480) has been shown to suppress the proliferation of cells that overexpress ErbB2. researchgate.net The growth of tumor cells overexpressing ErbB2 is inhibited by specific anti-ErbB2 monoclonal antibodies. nih.gov In HER2-amplified breast cancer cell lines, inhibitors have been shown to exert antiproliferative effects. mdpi.com Dual-targeting of EGFR and ErbB2 pathways with tyrosine kinase inhibitors (TKIs) has also been shown to have a synergistic effect on inhibiting cancer cell proliferation in feline and canine cell lines. medchemexpress.com
A class of compounds known as polyisoprenylated cysteinyl amide inhibitors (PCAIs) has demonstrated significant inhibition of cell proliferation, achieving up to a 95% reduction in aromatase inhibitor-resistant breast cancer cells. news-medical.net These findings underscore the critical role of ErbB2 in driving the growth of certain cancers and the therapeutic potential of its inhibition.
Table 1: Effect of ErbB2 Inhibition on Cancer Cell Proliferation
| Inhibitor Type | Cell Model | Observed Effect | Citation |
|---|---|---|---|
| Neratinib | ErbB2-overexpressing cells | Suppression of proliferation | researchgate.net |
| Anti-ErbB2 mAb (4D5) | BT474 & SKBR3 breast cancer cells | Inhibition of cell growth | nih.gov |
| Dacomitinib (B1663576) | HER2-amplified resistant breast cancer cells | Antiproliferative effects | mdpi.com |
| PCAIs (NSL-YHJ-2-27) | Aromatase inhibitor-resistant breast cancer cells | 95% inhibition of proliferation | news-medical.net |
| EGFR/ERBB2 TKIs | Feline and canine cancer cell lines | Synergistic inhibition of proliferation | medchemexpress.com |
A key measure of a cell's tumorigenic potential is its ability to grow and form colonies in an anchorage-independent manner, a characteristic that is robustly countered by ErbB2 inhibition. The soft agar (B569324) colony formation assay is a standard preclinical method to evaluate this aspect of tumorigenicity. nih.gov Studies have shown that inhibiting ErbB2 leads to a dose-dependent reduction in colony formation in various cancer cell models. researchgate.net For example, overexpression of ErbB2 in primary murine mammary epithelial cells led to increased colony formation in soft agar, an effect that highlights the transforming potential of the oncogene. nih.gov In pancreatic cancer cell lines, the ability to form colonies was linked to ErbB2 amplification. researchgate.net Furthermore, a specific polyisoprenylated cysteinyl amide inhibitor (PCAI) was found to reduce colony formation by 74% in a model of aromatase inhibitor-resistant breast cancer. news-medical.net
Table 2: Effect of ErbB2 Inhibition on Cancer Cell Colony Formation
| Inhibitor/Condition | Cell Model | Observed Effect | Citation |
|---|---|---|---|
| 3-Aryl-2-(pyrid-3-yl)acrylonitrile derivatives | HepG2 cells | Dose-dependent inhibition of colony formation | researchgate.net |
| ErbB2 Overexpression | Murine mammary epithelial cells | Increased colony formation | nih.gov |
| PCAI (NSL-YHJ-2-27) | Aromatase inhibitor-resistant breast cancer cells | 74% reduction in colony formation | news-medical.net |
Cell Cycle Regulation and Progression
ErbB2 signaling plays a pivotal role in driving the cell cycle. Consequently, its inhibition leads to significant disruptions in cell cycle progression, primarily through the induction of cell cycle arrest and the modulation of key regulatory proteins.
A common outcome of ErbB2 inhibition in preclinical models is the arrest of the cell cycle at specific checkpoints. Treatment of the BT474 breast cancer cell line with an anti-ErbB2 monoclonal antibody resulted in a stable G1 arrest. nih.gov Similarly, the inhibitor dacomitinib was shown to exert its antiproliferative effects in HER2-amplified breast cancer cells through a combined G0-G1 cell cycle arrest. mdpi.com In other contexts, particularly in response to UV-induced DNA damage, the inhibition of ErbB2 has been linked to an accumulation of cells in the S-phase. nih.gov Genetic ablation of ErbB2 in primary keratinocytes increased UV-induced S-phase arrest by 18%, suggesting that blocking ErbB2 signaling enhances this cell cycle checkpoint. nih.gov
The observed effects on the cell cycle are a direct result of the altered activity and expression of critical cell cycle regulatory proteins following ErbB2 inhibition.
Cdc25a: Inhibition of ErbB2 has been shown to decrease the levels of the cell cycle regulator Cdc25a. This reduction is a key mechanism leading to S-phase arrest in UV-irradiated cells. nih.gov
p27Kip1: Treatment with an anti-ErbB2 antibody leads to an accumulation of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov This increase in p27Kip1 is crucial for inducing G1 arrest. nih.govnih.gov Conversely, high levels of ErbB2 can suppress p27 expression. biorxiv.orgbiorxiv.org
Cyclin D1: ErbB2 inhibition often results in decreased levels of Cyclin D1, a protein essential for the G1/S transition. nih.govnih.gov In cells with high ErbB2 expression, CDK4-inhibitor treatment can lead to a rapid decrease in Cyclin D1 expression. biorxiv.org
c-Myc: The oncoprotein c-Myc is also modulated by ErbB2 signaling. Inhibition of ErbB2 can lead to the downregulation of c-Myc. nih.gov However, in some contexts of high ErbB2 expression, treatment with CDK4 inhibitors can paradoxically lead to an increase in c-Myc transcriptional activity, which may influence inhibitor sensitivity. biorxiv.orgbiorxiv.orgbohrium.com
Table 3: Modulation of Cell Cycle Regulators by ErbB2 Inhibition
| Regulator | Effect of Inhibition | Cell Model Context | Citation |
|---|---|---|---|
| Cdc25a | Decreased levels | UV-irradiated keratinocytes | nih.gov |
| p27Kip1 | Accumulation/Upregulation | BT474 breast cancer cells | nih.govnih.gov |
| Cyclin D1 | Decreased levels | BT474 breast cancer cells | nih.govnih.gov |
| c-Myc | Downregulation | BT474 breast cancer cells | nih.gov |
| c-Myc | Increased transcriptional activity | High ErbB2-expressing cells treated with CDK4i | biorxiv.orgbiorxiv.org |
Apoptosis and Programmed Cell Death Induction
A primary function of the ErbB2 signaling pathway is the suppression of apoptosis, or programmed cell death. researchgate.netnih.gov Therefore, a key mechanism of action for ErbB2 inhibitors is the reactivation of this essential cellular process, leading to the death of cancer cells.
Inhibition of ErbB2 can induce apoptosis through multiple mechanisms that affect both the extrinsic and intrinsic apoptotic pathways. researchgate.netresearchgate.net For instance, the tyrosine kinase inhibitor genistein (B1671435) was found to induce apoptosis in MDA-MB-435 breast cancer cells, as measured by DNA laddering and PARP cleavage. nih.gov Similarly, the inhibitor dacomitinib was shown to induce apoptosis in HER2-amplified breast cancer cell lines that were resistant to other therapies. mdpi.com In some models, inducing apoptosis requires blocking multiple pathways simultaneously. For example, in EGFR-addicted lung cancers, inducing significant apoptosis required the combined inhibition of both the PI3K-mTOR and MEK pathways. pnas.org A new class of compounds, PCAIs, were shown to increase levels of active caspase 7 and BAX, key executioners of apoptosis, in a model of therapy-resistant breast cancer. news-medical.net
Activation of Pro-apoptotic Pathways
Inhibition of ErbB2 signaling has been demonstrated to be a potent trigger of programmed cell death, or apoptosis, in cancer cells that are dependent on this pathway for survival. nih.govresearchgate.net Neutralizing ErbB2 signaling with tyrosine kinase inhibitors (TKIs) such as lapatinib (B449), afatinib, and neratinib leads to an increase in apoptotic cell death. aacrjournals.orgnih.gov This effect is central to their anti-tumor activity.
The primary mechanism involves the activation of the intrinsic, or mitochondrial-mediated, apoptotic pathway. aacrjournals.orgnih.gov ErbB2 signaling normally suppresses this pathway to promote cell survival. nih.govresearchgate.net Inhibition of ErbB2 disrupts this suppression, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. nih.gov Furthermore, studies have shown that cells expressing a constitutively active form of ErbB2 are markedly more sensitive to apoptosis induced by endoplasmic reticulum (ER) stress, an effect mediated by the PERK-ATF4-CHOP pathway. nih.gov This suggests that ErbB2 inhibition can render cancer cells vulnerable to apoptosis through multiple stress-related pathways. In some contexts, ErbB2 inhibition can also increase the levels of X-linked inhibitor of apoptosis protein (XIAP), which can confer resistance to apoptosis. psu.edunih.gov
Modulation of Anti-apoptotic Proteins (e.g., BCL2, MCL1)
ErbB2 inhibitors significantly alter the expression and activity of the BCL2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic members (like BCL2, BCL-xL, and MCL1) and pro-apoptotic members. nih.gov
Inhibition of ErbB2 has been shown to decrease the protein expression of Myeloid Cell Leukemia-1 (MCL1). aacrjournals.orgnih.gov This reduction in MCL1 sensitizes ErbB2-overexpressing cells to mitochondrial-mediated apoptosis. nih.gov Interestingly, the effect on BCL2 itself can be complex. Some studies report that ErbB2 inhibition with lapatinib can lead to an increase in BCL2 mRNA and protein levels, suggesting a potential mechanism of adaptive resistance where cancer cells become more dependent on BCL2 for survival. nih.gov
This observation has led to preclinical studies combining ErbB2 inhibitors with BCL2 inhibitors (like venetoclax). Such dual blockade strategies have demonstrated synergistic effects, triggering a more profound suppression of MCL1 and a greater induction of apoptosis than either agent alone. aacrjournals.orgnih.govnih.gov
Table 1: Effects of ErbB2 Inhibition on Anti-apoptotic Proteins in Preclinical Models
| Protein | Effect of ErbB2 Inhibition | Observation | Relevant Compounds | Citations |
|---|---|---|---|---|
| MCL1 | Expression Decreased | Sensitizes cells to apoptosis. Further suppressed by dual inhibition with BCL2 inhibitors. | Lapatinib | aacrjournals.orgnih.gov |
| BCL2 | Expression Increased | Suggests a potential adaptive resistance mechanism, creating dependency on BCL2. | Lapatinib | nih.gov |
| Survivin | Expression Decreased | ErbB2 signaling normally increases survivin via AKT and NF-κB; inhibition reverses this. | General ErbB2 Inhibitors | nih.govresearchgate.net |
| XIAP | Expression Increased | Can contribute to acquired resistance by inhibiting caspases. | GW583340 (Lapatinib analogue) | psu.edunih.gov |
Impact on Cellular Phenotypes
Beyond inducing apoptosis, ErbB2 inhibitors modulate several complex cellular behaviors, or phenotypes, that are critical for tumor progression and metastasis.
Inhibition of Cell Migration and Invasion
A key aspect of malignancy is the ability of cancer cells to migrate and invade surrounding tissues, a prerequisite for metastasis. nih.gov Preclinical studies have shown that ErbB2 signaling is a potent driver of these processes. nih.govscilit.com The use of small-molecule inhibitors to rapidly block ErbB2 function has been shown to inhibit tumor cell motility and invasion within hours. aacrjournals.org
Research differentiating the roles of ErbB family members has revealed that while ERBB1 (EGFR) inhibition primarily affects tumor cell motility and invasion, specific inhibition of ERBB2 rapidly blocks intravasation, the process of tumor cells entering blood vessels. aacrjournals.org The mechanism involves the activation of small GTPases like Rac1 and Cdc42, which are critical for cytoskeletal rearrangements required for cell movement. ErbB2-induced migration and invasion have been shown to require p120 catenin for the activation of these GTPases. nih.govscilit.com
Modulation of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties, becoming mesenchymal stem-like cells. preprints.org This transition is a crucial driver of cancer invasion and metastasis. preprints.org The ErbB2 signaling pathway is implicated in promoting EMT. researchgate.net
Conversely, inhibition of ErbB2 signaling can modulate this process. For instance, the specific knockdown of the EMT-associated transcription factor SLUG in HER2-positive cells can restore sensitivity to the ErbB2-targeting antibody trastuzumab by inducing a mesenchymal-to-epithelial transition (MET). nih.gov This suggests that ErbB2 inhibitors can potentially counteract the EMT program, thereby reducing the invasive potential of cancer cells. However, EMT itself has also been identified as a mechanism of primary resistance to ErbB2-targeted therapies like trastuzumab. nih.gov
Effects on Angiogenesis
For tumors to grow beyond a minimal size, they must develop their own blood supply through a process called angiogenesis. nih.gov ErbB2 overexpression in tumor cells is strongly associated with increased angiogenesis, mediated primarily through the upregulation of Vascular Endothelial Growth Factor (VEGF). nih.govaacrjournals.org
Preclinical studies demonstrate that ErbB2 inhibitors can exert anti-angiogenic effects. aacrjournals.org Inhibition of ErbB2 leads to the downregulation of VEGF protein synthesis and secretion. nih.govaacrjournals.org This occurs through the blockade of downstream signaling pathways, including the PI3K/Akt/mTOR cascade, which controls the translational machinery responsible for VEGF production. aacrjournals.org In xenograft models, this reduction in VEGF corresponds with a decrease in tumor microvessel density (MVD), indicating a direct inhibitory effect on tumor vascularization. nih.govaacrjournals.org
Table 2: Preclinical Findings on ErbB2 Inhibition and Angiogenesis
| Finding | Model System | Effect | Key Mediator | Citations |
|---|---|---|---|---|
| Inhibition of VEGF Synthesis | Human breast cancer cells | Decreased VEGF protein translation | Inhibition of mTOR/p70S6K pathway | aacrjournals.org |
| Reduced Microvessel Density | Human ovarian carcinoma xenograft | Augmented inhibition of angiogenesis (in combination) | Suppression of AKT pathway | nih.gov |
| Inhibition of VEGF Secretion | Human breast cancer cells | Inhibition of heregulin-mediated VEGF secretion | N/A | nih.gov |
| Suppression of Tumor Growth | General preclinical models | Tumor growth suppression | Inhibition of the VEGF pathway | nih.gov |
Induction of Autophagy and Autophagic Flux
Autophagy is a cellular recycling process where damaged organelles and proteins are degraded. Its role in cancer is complex, as it can be both tumor-suppressive and tumor-promoting. The interaction between ErbB2 inhibition and autophagy is multifaceted, with some studies presenting conflicting results.
Several studies suggest that ErbB2 signaling actively suppresses autophagy. One mechanism involves ErbB2 physically interacting with the autophagy-initiating protein Beclin-1, which blocks the start of the autophagic process. nih.gov In this context, downregulation of ErbB2 with an inhibitor would relieve this suppression and activate autophagy, promoting the clearance of cellular components. nih.gov Another study proposes that nuclear ErbB2 can repress the transcription of DEPTOR, an mTOR inhibitor, thereby leading to mTORC1 activation and the inhibition of autophagy. nih.gov
Conversely, other research indicates that ErbB2 promotes autophagy. One study demonstrated that ErbB2 upregulates the expression of ATG12, an essential autophagy protein, and that inhibiting ErbB2 leads to an inhibition of autophagy. nih.govresearchgate.net From this perspective, autophagy is a survival mechanism for cancer cells, and its inhibition could enhance the efficacy of anti-cancer therapies. nih.gov Furthermore, autophagy has been identified as a mechanism of acquired resistance to Her2-targeted therapy in esophageal and gastric cancer models, where resistant cells show higher levels of basal autophagy. spandidos-publications.commdpi.com Abrogating autophagy in these resistant models can restore sensitivity to ErbB2 inhibitors. mdpi.comresearchgate.net
This evidence suggests that the effect of ErbB2 inhibitors on autophagy may be highly context-dependent, varying between different cancer types and the specific molecular wiring of the tumor cells.
Restoration of Sensitivity to Other Therapies
The development of resistance to anti-estrogen therapies, such as tamoxifen (B1202) and fulvestrant, presents a significant challenge in the treatment of estrogen receptor-positive (ER+) breast cancer. A key mechanism underlying this resistance is the crosstalk between the estrogen receptor (ER) and the ErbB2 (also known as HER2) signaling pathways. merckmillipore.compubcompare.aimdpi.com Overexpression or activation of ErbB2 can lead to ligand-independent activation of the ER and its downstream targets, thereby promoting tumor growth despite the presence of anti-estrogen agents. merckmillipore.coma2bchem.com This has led to the exploration of ErbB2 inhibitors as a strategy to restore sensitivity to endocrine therapies in resistant breast cancer models.
While extensive research has been conducted on various ErbB2 inhibitors, including monoclonal antibodies like trastuzumab and small molecule tyrosine kinase inhibitors like lapatinib, specific preclinical data on the compound known as "ErbB2 Inhibitor II" in the context of sensitizing anti-estrogen resistant models is not available in the public domain based on the conducted research. "this compound," identified chemically as 4-(3-Phenoxyphenyl)-5-cyano-2H-1,2,3-triazole with CAS number 928207-02-7, is a cell-permeable triazole compound. sigmaaldrich.comscbt.combldpharm.com It is known to target the ATP-binding site of ErbB2, leading to a reduction in its phosphorylation. sigmaaldrich.com
Studies on other ErbB2 inhibitors have demonstrated that blocking the ErbB2 pathway can re-sensitize resistant cells to anti-estrogen treatments. For instance, the inhibition of HER2 has been shown to restore the inhibitory effect of tamoxifen on ER-mediated transcription and cell proliferation in tamoxifen-resistant breast cancer cells. a2bchem.com This is often associated with a reduction in the activity of downstream signaling molecules like mitogen-activated protein kinase (MAPK). a2bchem.com
In principle, a selective ErbB2 inhibitor like this compound could potentially exert similar sensitizing effects. By inhibiting ErbB2 phosphorylation, it would be expected to disrupt the downstream signaling cascades that contribute to anti-estrogen resistance. This could lead to a renewed dependence on the ER pathway for cell survival and proliferation, thereby making the cells susceptible to the inhibitory actions of anti-estrogen drugs once again.
However, without specific preclinical studies evaluating the combination of this compound with anti-estrogen agents in resistant cell lines or xenograft models, any discussion on its efficacy in this specific application remains hypothetical. Detailed research findings, including data on changes in cell viability, apoptosis, and key signaling pathways following combination treatment, are necessary to substantiate this potential therapeutic application.
Preclinical Efficacy Studies of Erbb2 Inhibitor Ii in in Vivo Models
Antitumor Activity in Xenograft Models
Xenograft models, where human tumor tissues are implanted in immunodeficient mice, are a cornerstone of preclinical cancer research. Studies using these models have consistently demonstrated the potent antitumor activity of various ErbB2 inhibitors.
ErbB2 inhibitors, both as single agents and in combination therapies, have shown a marked ability to inhibit tumor growth and in some cases, induce regression in various xenograft models.
As a monotherapy, the monoclonal antibody trastuzumab demonstrated tumor growth inhibition in HER2-overexpressing gastric cancer xenograft models, NCI-N87 and 4-1ST. nih.gov Similarly, the antibody pertuzumab showed significant antitumor activity as a single agent in an NCI-N87 tumor xenograft. aacrjournals.org The antibody-drug conjugate (ADC) MRG002 significantly inhibited tumor growth at low doses in both breast cancer (BT-474) and gastric cancer (NCI-N87) cell-derived xenograft (CDX) models. nih.gov The small molecule inhibitor lapatinib (B449) also demonstrated potent tumor regression in HER2-overexpressing tumor xenograft mouse models. nih.gov
Combination strategies often yield enhanced effects. The combination of trastuzumab and pertuzumab resulted in significant antitumor activity compared to either monotherapy in HER2-positive gastric cancer models. aacrjournals.org Likewise, combining trastuzumab with the EGFR inhibitor gefitinib (B1684475) led to improved tumor growth inhibition in HER-2/neu overexpressing breast cancer models. aacrjournals.org A three-drug combination of capecitabine, cisplatin, and trastuzumab produced remarkable tumor growth inhibition in gastric cancer xenografts. nih.gov
| Inhibitor(s) | Xenograft Model | Cancer Type | Observed Effect | Citation |
|---|---|---|---|---|
| Trastuzumab | NCI-N87, 4-1ST | Gastric Cancer | Inhibited tumor growth as a single agent. | nih.gov |
| Pertuzumab | NCI-N87 | Gastric Cancer | Significant antitumor activity as a single agent. | aacrjournals.org |
| Lapatinib | HER2-overexpressing models | Breast Cancer | Potent tumor regression. | nih.gov |
| MRG002 (ADC) | BT-474, NCI-N87 | Breast & Gastric Cancer | Significant tumor growth inhibition. | nih.gov |
| Trastuzumab + Pertuzumab | NCI-N87, 4-1ST | Gastric Cancer | Significantly enhanced antitumor activity vs. monotherapy. | aacrjournals.org |
| Trastuzumab + Gefitinib | LCC6HER-2, MCF-7HER-2 | Breast Cancer | Improved tumor growth inhibition. | aacrjournals.org |
| Trastuzumab + Capecitabine + Cisplatin | NCI-N87 | Gastric Cancer | Remarkable tumor growth inhibition. | nih.gov |
A significant challenge in HER2-positive cancer therapy is the development of resistance to targeted agents like trastuzumab. nih.gov Preclinical studies have identified several ErbB2 inhibitors that are effective in these resistant settings.
Lapatinib, a dual tyrosine kinase inhibitor, has shown efficacy in trastuzumab-resistant breast cancer cell lines, partly by blocking the crosstalk between ErbB2 and IGF-1R that is increased in resistant cells. nih.gov The immunoagent Erb-hcAb demonstrated the ability to inhibit tumor growth in xenografts of trastuzumab-resistant breast cancer cell lines JIMT-1 and KPL-4. nih.gov In these models, Erb-hcAb inhibited the phosphorylation of downstream signaling proteins like Akt and MAPK, whereas trastuzumab had little to no effect. nih.gov
Combination approaches are also effective. The antibody H2-18, when combined with trastuzumab, synergistically inhibited the proliferation of a trastuzumab-resistant gastric cancer cell line, NCI-N87-TraRT, both in vitro and in vivo. nih.govspandidos-publications.com Furthermore, studies using ER+/HER2 mutant patient-derived xenograft (PDX) models, which can be resistant to endocrine therapy, suggest that combining the pan-HER inhibitor neratinib (B1684480) with a CDK4/6 inhibitor like abemaciclib (B560072) is a promising strategy for maximal tumor inhibition. aacrjournals.org
Impact on Metastatic Progression
Metastasis, the spread of cancer to distant organs, is a major cause of mortality. The brain is a frequent site of metastasis for HER2-positive breast cancer patients, creating a significant clinical hurdle. tandfonline.com
Small-molecule ErbB2 inhibitors are particularly promising for treating and preventing brain metastases due to their potential to cross the blood-brain barrier. nih.govtandfonline.com
Efficacy in Specific Cancer Types in Preclinical Models
The efficacy of ErbB2 inhibitors has been extensively validated in various preclinical breast cancer models, including those that are resistant to standard therapies.
In HER2-overexpressing breast cancer xenografts (BT-474 and SK-BR-3), the humanized antibody humH2Mab-250 showed in vivo antitumor effects comparable to trastuzumab. nih.govmdpi.com The ADC MRG002 demonstrated potent antitumor activity in 11 different patient-derived xenograft (PDX) models, including three breast cancer models, with greater activity than the reference ADC, Kadcyla® (T-DM1). nih.gov
In models of resistance, the story is particularly compelling. The Herceptin-resistant breast cancer cell line JIMT-1 was used in an in vivo xenograft model where the small molecule inhibitor ER121 significantly inhibited tumor growth. tandfonline.com Similarly, Erb-hcAb was effective against JIMT-1 and KPL-4 xenografts, which are both trastuzumab-resistant. nih.gov Preclinical studies also show that combining neratinib with other agents, such as CDK4/6 inhibitors, has strong efficacy in HER2-positive breast cancer models, addressing potential resistance mechanisms. aacrjournals.orgmdpi.com
| Inhibitor(s) | Breast Cancer Model(s) | Key Findings | Citation |
|---|---|---|---|
| humH2Mab-250 | BT-474, SK-BR-3 xenografts | Antitumor effect comparable to trastuzumab. | nih.govmdpi.com |
| MRG002 (ADC) | Breast cancer PDX models | Greater antitumor activity than Kadcyla® (T-DM1). | nih.gov |
| Pertuzumab + Trastuzumab | HER2-positive xenografts | Enhanced cell growth inhibition and apoptosis by inhibiting EGFR-HER2 signaling. | aacrjournals.org |
| ER121 | JIMT-1 xenograft (Herceptin-resistant) | Significant tumor growth inhibition. | tandfonline.com |
| Erb-hcAb | JIMT-1, KPL-4 xenografts (Trastuzumab-resistant) | Inhibited tumor growth and downstream signaling (p-Akt, p-MAPK). | nih.gov |
| Lapatinib | Trastuzumab-resistant cell lines | Inhibited cell growth by blocking ErbB2 and IGF-1R crosstalk. | nih.gov |
| Neratinib + Abemaciclib | ER+/HER2 mutant cell lines & PDX models | Synergistic activity, suggesting a strategy to overcome resistance. | aacrjournals.org |
Skin Tumorigenesis Models
Research into the role of ErbB2 in skin cancer has utilized dual ErbB2/EGFR tyrosine kinase inhibitors to probe its significance during carcinogenesis.
In studies using both wild-type mice and transgenic BK5.erbB2 mice, which overexpress ErbB2 in the basal epidermis, the dual inhibitor GW2974 was shown to be an effective agent. nih.govnih.gov When administered in the diet, GW2974 effectively suppressed skin tumor promotion induced by the chemical 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govnih.gov The inhibitory effect was notably more pronounced in the BK5.erbB2 mice, which have a heightened sensitivity to skin tumor development due to ErbB2 overexpression. nih.govnih.gov This suggests a greater efficacy for such compounds when ErbB2 is amplified or overexpressed as an early event in cancer development. nih.gov The inhibitor's action was linked to the reduction of TPA-induced epidermal hyperproliferation, which correlated with decreased activation of both EGFR and ErbB2. nih.govnih.gov Interestingly, the anti-tumor effect was found to be reversible upon withdrawal of the GW2974 treatment. nih.govnih.gov These findings support the hypothesis that both EGFR and ErbB2 are important mediators in the tumor promotion stage of two-stage skin carcinogenesis. nih.gov
| Inhibitor | Model | Key Findings |
| GW2974 | Wild-type and BK5.erbB2 transgenic mice | Effectively inhibited TPA-induced skin tumor promotion. nih.govnih.gov |
| Showed more marked effect in mice overexpressing ErbB2. nih.govnih.gov | ||
| Reduced epidermal hyperproliferation and activation of EGFR/ErbB2. nih.govnih.gov | ||
| The inhibitory effect was reversible. nih.govnih.gov |
Hematological Malignancy Models (e.g., MDS, AML)
The role of ErbB2 in hematological malignancies is an emerging area of study, with findings indicating that it may be a viable therapeutic target.
Studies have demonstrated that a truncated form of ErbB2, which lacks the extracellular domain, is overexpressed in primary CD34+ cells from patients with myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) compared to healthy hematopoietic cells. duke.edunih.govaacrjournals.org This overexpression is associated with aberrant oncogenic signaling. duke.edunih.gov Neutralizing this signaling with ErbB2 tyrosine kinase inhibitors such as lapatinib, afatinib, and neratinib leads to increased apoptotic cell death in MDS and AML cells. duke.edunih.govaacrjournals.org In an in vivo model, treatment with lapatinib was found to reduce the human engraftment of MDS cells in mice 21 weeks after transplantation. duke.edunih.govaacrjournals.org Importantly, while lapatinib impaired the proliferation and survival of MDS and AML cells, it did not cause toxicity in cultures of healthy CD34+ marrow cells, indicating a potential therapeutic window limited to cancer cells. nih.govaacrjournals.org
| Inhibitor(s) | Model | Key Findings |
| Lapatinib, Afatinib, Neratinib | Primary CD34+ MDS and AML cells | Increased apoptotic cell death. duke.edunih.govaacrjournals.org |
| Lapatinib | MDS cell xenograft in mice | Reduced human engraftment of MDS cells post-transplantation. duke.edunih.govaacrjournals.org |
| In vitro cultures of MDS/AML cells vs. healthy marrow | Impaired cancer cell proliferation and survival. nih.govaacrjournals.org | |
| Showed no significant toxicity to healthy hematopoietic cells. nih.govaacrjournals.org |
Gastric Cancer Models
ErbB2 amplification is a known factor in a subset of gastric cancers, making it a key target for therapeutic development. Preclinical studies have validated this approach using various inhibitors in xenograft models.
The NCI-N87 cell line, which has high ErbB2 amplification, is a commonly used model. nih.govaacrjournals.orgnih.gov The irreversible EGFR/HER2 inhibitor BIBW2992 demonstrated efficacy in NCI-N87 xenografts. researchgate.net Similarly, PF-299804, an irreversible pan-HER tyrosine kinase inhibitor, effectively inhibited the in vivo growth of NCI-N87 tumors. aacrjournals.org The specificity of this targeting was highlighted by the lack of effect in the AGS gastric cancer model, which does not feature ERBB2 amplification. aacrjournals.org Beyond small molecule inhibitors, antibody-drug conjugates (ADCs) have also shown promise. The novel HER2-targeted ADC, MRG002, produced significant tumor growth inhibition in NCI-N87 xenograft models. nih.gov Notably, MRG002 also demonstrated significant anti-tumor activity in patient-derived xenograft (PDX) models of gastric cancer that were resistant to both trastuzumab and another ADC, Kadcyla®. nih.gov
| Inhibitor | Model | Key Findings |
| BIBW2992 | NCI-N87 xenograft | Demonstrated in vivo efficacy. researchgate.net |
| PF-299804 | NCI-N87 xenograft (ErbB2 amplified) | Inhibited tumor growth. aacrjournals.org |
| AGS xenograft (ErbB2 non-amplified) | No significant tumor growth inhibition. aacrjournals.org | |
| MRG002 | NCI-N87 xenograft | Significantly inhibited tumor growth. nih.gov |
| Trastuzumab/Kadcyla®-resistant gastric cancer PDX models | Showed significant tumor-inhibition activity. nih.gov |
Medulloblastoma Models
In medulloblastoma, the most common malignant brain tumor in children, ErbB2 overexpression has been linked to a poor prognosis and metastasis. nih.gov This has prompted preclinical investigations into ErbB2 inhibitors as a potential therapeutic strategy.
Research has shown that ErbB2 overexpression can increase the migration of medulloblastoma cells. nih.gov In vivo studies have demonstrated that the ErbB tyrosine kinase inhibitor OSI-774 can block prometastatic gene expression driven by ErbB2 in medulloblastoma. nih.gov These findings identify a distinct, ErbB2-driven pathway that promotes metastasis and may serve as a novel therapeutic target. nih.gov In related studies on glioblastoma, a cancer with some shared signaling pathways, dual inhibition of EGFR and ErbB2 with lapatinib was found to be significantly more effective at preventing cancer stem-like cell proliferation compared to targeting EGFR alone. nih.gov
| Inhibitor | Model | Key Findings |
| OSI-774 | Medulloblastoma in vivo model | Blocked ERBB2-dependent prometastatic gene expression. nih.gov |
| Lapatinib | Glioblastoma stem-like cells (related brain tumor model) | Effectively inhibited proliferation by targeting both EGFR and ErbB2. nih.gov |
Lung Cancer Models
HER2 (ERBB2) alterations, particularly exon 20 insertion mutations, are recognized oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). nih.govaacrjournals.org This has led to the preclinical evaluation of several targeted inhibitors.
A range of ErbB2 inhibitors have shown efficacy in preclinical lung cancer models. The irreversible inhibitor BIBW2992 was found to be highly effective. researchgate.net Pyrotinib, which also irreversibly inhibits multiple HER receptors, demonstrated efficacy against HER2 overexpressing cells in vivo. nih.gov For the specific challenge of HER2 exon 20 mutations, the tyrosine kinase inhibitor poziotinib (B1662824) showed potent activity in patient-derived xenograft (PDX) models. nih.gov More recently, BAY 2927088, a reversible TKI, was validated in vivo in a PDX model carrying the HER2 A775insYVMA exon 20 insertion mutation, showing strong anti-tumor activity. aacrjournals.orgresearchgate.net
| Inhibitor | Model | Key Findings |
| BIBW2992 | Preclinical lung cancer models | Found to be highly effective. researchgate.net |
| Pyrotinib | HER2-overexpressing cells in vivo | Demonstrated efficacy. nih.gov |
| Poziotinib | Patient-derived xenograft models (HER2 exon 20 mutant) | Showed potent anti-tumor activity. nih.gov |
| BAY 2927088 | Patient-derived xenograft model (HER2 A775insYVMA) | Validated in vivo activity with strong tumor inhibition. aacrjournals.orgresearchgate.net |
Esophageal Squamous Cancer Models
There is a growing body of evidence indicating that ErbB2 is abnormally expressed in esophageal squamous cell carcinoma (SCCO) and is associated with a poor prognosis. nih.gov This has led to early-stage investigations into the therapeutic potential of targeting this receptor.
Early preclinical studies have explored the use of the anti-HER2 monoclonal antibody Herceptin (trastuzumab) in SCCO cell lines. nih.gov These in vitro experiments have shown that Herceptin can have an inhibitory effect on the growth of these cancer cells, both when used as a single agent and in combination with other treatments. nih.gov While these findings are preliminary, they provide a basis for the potential role of ErbB2-targeted therapies in this disease. nih.gov Research into ErbB2-targeted agents for SCCO is considered to be in the early stages of development. nih.gov
| Inhibitor | Model | Key Findings |
| Herceptin (Trastuzumab) | Esophageal squamous cell carcinoma (SCCO) cell lines | Demonstrated an inhibitory effect on the growth of cancer cells. nih.gov |
Mechanisms of Acquired Resistance to Erbb2 Inhibitor Ii
Intrinsic Alterations of ErbB2
Direct modifications to the ErbB2 protein can prevent or reduce the efficacy of inhibitor binding, thereby restoring its oncogenic signaling capabilities.
Secondary mutations within the kinase domain of the ErbB2 protein are a well-documented mechanism of acquired resistance to ErbB2 tyrosine kinase inhibitors (TKIs). aacrjournals.orgbiorxiv.org These mutations can interfere with the binding of the inhibitor to the ATP-binding pocket of the kinase domain or stabilize the active conformation of the receptor, thereby reducing the drug's efficacy. biorxiv.org
One of the most well-characterized resistance mutations is the "gatekeeper" mutation, such as T798I. biorxiv.orgfrontiersin.org The threonine 798 residue is located at the entrance of the ATP-binding pocket, and its mutation to a bulkier residue can sterically hinder the binding of certain inhibitors. frontiersin.org This type of mutation enhances the receptor's affinity for ATP, allowing it to continue signaling even in the presence of the inhibitor. frontiersin.org
In addition to gatekeeper mutations, other non-gatekeeper secondary mutations have been identified that also confer resistance. For instance, mutations such as L755S and T862A have been shown to promote resistance to HER2 TKIs. aacrjournals.org These mutations can enhance the kinase activity of ErbB2 and may also reduce the binding affinity of the inhibitor. biorxiv.org Computational modeling and experimental data suggest that these secondary mutations can stabilize the active state of the ErbB2 kinase, leading to enhanced downstream signaling, particularly through the MEK/ERK pathway. aacrjournals.orgbiorxiv.org
| ErbB2 Kinase Domain Mutation | Reported Effect on Inhibitor Sensitivity | Mechanism of Resistance |
| T798I/T798M (Gatekeeper) | Confers resistance to lapatinib (B449) and other reversible TKIs. frontiersin.orgresearchgate.net | Steric hindrance preventing inhibitor binding; increased ATP affinity. frontiersin.org |
| L755S/L755P | Confers resistance to lapatinib. frontiersin.orgresearchgate.net | Promotes activation of PI3K/AKT and MAPK pathways. researchgate.net |
| T862A | Promotes resistance to HER2 TKIs like neratinib (B1684480). aacrjournals.orgbiorxiv.org | Stabilizes the active kinase conformation; may reduce inhibitor binding affinity. biorxiv.org |
The expression of truncated isoforms of the ErbB2 receptor, which lack the extracellular domain and the binding site for certain antibody-based therapies, is another mechanism of resistance. aacrjournals.orgnih.gov One of the most studied of these isoforms is p95HER2, a C-terminal fragment of ErbB2 that is constitutively active. aacrjournals.orgnih.gov Because it lacks the extracellular domain, therapies that target this region are ineffective against cells expressing p95HER2. aacrjournals.orgportlandpress.com However, small molecule tyrosine kinase inhibitors that target the intracellular kinase domain can still inhibit the activity of p95HER2. aacrjournals.orgnih.gov The expression of p95HER2 has been associated with a poor prognosis and resistance to trastuzumab. aacrjournals.orgnih.gov
The Δ16HER2 splice variant, which has an in-frame deletion in the extracellular domain, promotes the formation of ligand-independent, constitutively active homodimers. This isoform has also been implicated in resistance to HER2-targeted therapies. nih.gov Both p95HER2 and Δ16HER2 can lead to the persistent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, thereby driving tumor growth despite the presence of certain ErbB2 inhibitors. nih.govnih.gov
Activation of Bypass Signaling Pathways
Cancer cells can develop resistance to ErbB2 inhibitors by activating alternative signaling pathways that can sustain cell proliferation and survival independently of ErbB2.
A significant crosstalk exists between the Estrogen Receptor (ER) and ErbB2 signaling pathways. nih.govresearchgate.net In ER-positive breast cancers that are also HER2-positive, the inhibition of the ErbB2 pathway can lead to a compensatory upregulation of ER signaling. mdpi.com This can result in a state of increased dependence on the ER pathway for cell survival and proliferation. mdpi.com The hyperactivation of growth factor receptor signaling, such as through ErbB2, can lead to the phosphorylation and activation of the ER and its coactivators, weakening the effects of endocrine therapies and contributing to resistance. nih.gov Conversely, long-term estrogen deprivation can increase the activity of the PI3K/Akt/mTORC1 pathway, which is downstream of ErbB2. mdpi.com This bidirectional crosstalk suggests that dual inhibition of both the ErbB2 and ER pathways may be necessary to overcome resistance in tumors that co-express both receptors. researchgate.net
The activation of the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway is a well-established mechanism of resistance to HER2-targeted therapies. aacrjournals.orgportlandpress.comaacrjournals.org The IGF-1R signaling pathway shares downstream effectors with the ErbB2 pathway, including the PI3K/Akt and MAPK pathways. researchgate.net Upregulation of IGF-1R signaling can therefore compensate for the inhibition of ErbB2. aacrjournals.org This can occur through heterodimerization of IGF-1R with ErbB2 or ErbB3, which can reactivate downstream signaling. portlandpress.comnih.gov Studies have shown that cell lines with acquired resistance to HER2 inhibitors can exhibit increased expression and phosphorylation of IGF-1R. aacrjournals.orgnih.gov The inhibition of IGF-1R signaling, in combination with an ErbB2 inhibitor, has been shown to restore sensitivity in resistant cells. portlandpress.com
The PI3K/Akt/mTOR pathway is a critical downstream signaling cascade of the ErbB2 receptor, and its reactivation or upregulation is a frequent cause of acquired resistance to ErbB2 inhibitors. nih.govaacrjournals.orgresearchgate.net This can occur through several mechanisms, including:
Activating mutations in PIK3CA : The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in this gene lead to constitutive activation of the PI3K pathway, rendering cells less dependent on upstream signaling from ErbB2. nih.govaacrjournals.org
Loss of PTEN function : The PTEN tumor suppressor protein is a negative regulator of the PI3K pathway. Loss of PTEN function, either through mutation or deletion, results in hyperactivation of Akt signaling. nih.govaacrjournals.org
Upregulation of Akt or mTOR : Increased expression or activation of Akt or mTOR can also bypass the need for ErbB2 signaling. nih.gov
The persistent activation of the PI3K/Akt/mTOR pathway allows cancer cells to maintain their proliferative and survival signals, even when the ErbB2 receptor is effectively inhibited. nih.govaacrjournals.org This has led to the clinical investigation of dual-targeting strategies that combine ErbB2 inhibitors with inhibitors of the PI3K/Akt/mTOR pathway. aacrjournals.orgaacrjournals.org
| Bypass Signaling Pathway | Key Molecules Involved | Consequence of Activation |
| Estrogen Receptor (ER) Signaling | Estrogen Receptor (ERα, ERβ), coactivators nih.govresearchgate.net | Compensatory cell survival and proliferation signaling, leading to endocrine resistance. nih.govmdpi.com |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) Pathway | IGF-1R, IGF-1, IGF-2 aacrjournals.orgresearchgate.net | Reactivation of PI3K/Akt and MAPK pathways, bypassing ErbB2 inhibition. aacrjournals.orgportlandpress.com |
| PI3K/Akt/mTOR Pathway | PI3K (p110α), Akt, mTOR, PTEN nih.govaacrjournals.orgresearchgate.net | Constitutive activation of cell growth, proliferation, and survival signals. nih.govaacrjournals.org |
MAPK Pathway Dysregulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical downstream signaling cascade of the ErbB2 receptor, playing a key role in cell proliferation. aacrjournals.orgnih.gov Dysregulation of this pathway is a well-documented mechanism of resistance to ErbB2 inhibitors. oup.com Overexpression of ErbB2 typically leads to the activation of the Ras-Raf-MAPK-Erk signaling cascade. aacrjournals.org However, cancer cells can develop resistance by acquiring alterations that maintain MAPK signaling even when ErbB2 is inhibited. medicom-publishers.com
Genomic analyses of HER2-positive tumors have identified MAPK pathway alterations as potential drivers of resistance. medicom-publishers.com These alterations are more frequent in metastatic tumors compared to primary tumors and are associated with a significantly worse clinical outcome. medicom-publishers.com In vitro studies confirm that mutations that activate the MAPK pathway, such as those in BRAF and KRAS, promote resistance to ErbB2 kinase inhibitors. researchgate.net For instance, the HER2-L755S mutation, which is linked to resistance, causes hyperactivation of the MAPK pathway. nih.gov Consequently, cells with these mutations often show sensitivity to MEK inhibitors, suggesting a potential therapeutic strategy to overcome this form of resistance. medicom-publishers.comresearchgate.net
| Pathway | Alteration Frequency (Primary Tumors) | Alteration Frequency (Metastatic Tumors) | Impact on Progression-Free Survival |
| MAPK Pathway | 9.8% | 15.6% | Shorter (Mutant) vs. Longer (Wildtype) |
| PI3K Pathway | 30.6% | 37.3% | Shorter (Mutant) vs. Longer (Wildtype) |
| Data sourced from a genomic analysis of 733 HER2-amplified tumors. medicom-publishers.com |
Cross-Talk with Other Receptor Tyrosine Kinases (e.g., MET)
Cancer cells can bypass the inhibition of ErbB2 by utilizing signaling from other receptor tyrosine kinases (RTKs). oup.com This "crosstalk" allows for the reactivation of critical downstream survival pathways, rendering the ErbB2 inhibitor ineffective. The MET receptor tyrosine kinase is one such receptor implicated in this resistance mechanism. aacrjournals.orgaacrjournals.org
MET and ErbB2 are often co-expressed in HER2-positive breast cancers. aacrjournals.orgaacrjournals.org Activation of MET, for example by its ligand hepatocyte growth factor (HGF) present in the tumor microenvironment, can induce resistance to ErbB2 inhibitors. nih.gov Studies have shown that in cells resistant to ErbB2 inhibition, there can be an increase in MET activation. aacrjournals.org Conversely, depleting ErbB2 can lead to increased MET activity, suggesting a compensatory relationship between the two receptors. aacrjournals.orgaacrjournals.org This crosstalk often maintains signaling through crucial cell-survival pathways like PI3K/AKT and MAPK. aacrjournals.org The clinical implication is that dual inhibition of both ErbB2 and the compensatory receptor, such as MET, may be necessary to overcome resistance in tumors where this crosstalk occurs. aacrjournals.orgnih.govnih.gov
Role of ErbB3 Upregulation
ErbB3 (or HER3) is a unique member of the ErbB family as it has impaired kinase activity. nih.gov However, it is a critical dimerization partner for ErbB2. nih.gov The ErbB2-ErbB3 heterodimer is one of the most potent signaling complexes, strongly activating the pro-survival PI3K/Akt pathway. aacrjournals.orgnih.gov Upregulation or enhanced activity of ErbB3 is a key mechanism of resistance to ErbB2-targeted therapies. aacrjournals.org
Increased expression of ErbB3 ligands, like heregulin, can stimulate the formation of ErbB2-ErbB3 heterodimers, thereby reactivating downstream signaling and conferring resistance. oup.com In trastuzumab-resistant cells, enhanced ErbB2-ErbB3 interactions are observed. aacrjournals.org The formation of this potent dimer is a prerequisite for ErbB2 tyrosine kinase activation in some cancer cells, and its downregulation can inhibit pro-carcinogenic activity. nih.gov Research indicates that ErbB3 plays a vital role in resistance by activating both PI3K/Akt signaling and Src kinase. nih.govspringermedizin.de Therefore, targeting ErbB3 directly, for instance with monoclonal antibodies, is being explored as a strategy to overcome resistance to ErbB2 inhibitors. nih.govspringermedizin.de
Dysregulation of Cell Cycle Control
Resistance to ErbB2 inhibitors can also arise from alterations in the machinery that governs cell cycle progression, allowing cancer cells to continue proliferating despite the blockade of ErbB2 signaling.
Altered Expression of Cyclin E and CDK Activity
The cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs) by their cyclin partners. researchgate.net ErbB2 signaling normally influences the progression through the G1-S phase transition. nih.gov Inhibition of ErbB2 can lead to cell cycle arrest, in part by affecting the levels and activity of key regulators like Cyclin E and its associated kinase, CDK2. nih.gov
However, resistant cells can overcome this blockade. Focal amplification of the gene encoding Cyclin E has been observed in cell lines made resistant to trastuzumab and is associated with a lower response to the therapy in patients. nih.gov Overexpression of Cyclin E can uncouple cell cycle progression from ErbB2 signaling. nih.gov Furthermore, alterations in CDK inhibitors, such as the downregulation of p27Kip1, can lead to an increase in CDK2 activity, promoting proliferation and contributing to resistance. nih.govnih.gov In some models, the inhibition of ErbB2 leads to an increase in p27Kip1 associated with CDK2, which inhibits its activity; resistant cells find ways to circumvent this. researchgate.net Targeting CDK2 directly with inhibitors has been shown to reduce the growth of trastuzumab-resistant xenografts, highlighting the importance of this node in the resistance mechanism. nih.gov
Sustained c-Myc Transcriptional Activity
The c-Myc oncoprotein is a transcription factor that regulates a wide array of genes involved in cell growth, proliferation, and metabolism. biorxiv.orgmdpi.com It is a downstream target of ErbB2 signaling. biorxiv.orgbiorxiv.org Sustained or elevated c-Myc transcriptional activity can provide a powerful proliferative signal that allows cancer cells to become insensitive to ErbB2 inhibition.
Studies have shown that high levels of ErbB2 expression can lead to increased c-Myc transcriptional activity. biorxiv.orgbohrium.com In this context, even when CDK4 is inhibited, cells with high c-Myc activity may be less sensitive and can continue to progress through the cell cycle. biorxiv.orgbiorxiv.org In fact, under certain conditions, CDK4 inhibition in high ErbB2-expressing cells can lead to a paradoxical and excessive increase in c-Myc activity, resulting in a reversible cell-cycle arrest that may contribute to long-term resistance. biorxiv.orgbiorxiv.orgbohrium.com This sustained c-Myc activity can maintain cell survival pathways, effectively bypassing the effects of the ErbB2 inhibitor. biorxiv.org This suggests that in some resistant tumors, co-targeting ErbB2 and c-Myc or its downstream pathways may be a necessary therapeutic strategy. biorxiv.orgnih.gov
Microenvironmental and Host Factors
The development of resistance is not solely an intrinsic property of the cancer cell but is also influenced by extrinsic signals from the surrounding tumor microenvironment and various host factors. oup.com
Extrinsic signals from the tumor microenvironment, such as growth factors and extracellular matrix components, can induce resistance to ErbB2 inhibitors. nih.gov For example, the presence of ligands like hepatocyte growth factor (HGF) or neuregulin1-β1 (NRG1β) in the microenvironment can activate alternative signaling pathways (MET and ErbB3, respectively), allowing tumor cells to survive and proliferate despite ErbB2 blockade. nih.gov The specific resistance mechanism can even differ based on the breast cancer subtype. nih.gov
Host factors, particularly those related to the immune system, can also play a role. For antibody-based therapies like trastuzumab, one mechanism of action is antibody-dependent cell-mediated cytotoxicity (ADCC), which relies on host immune cells. portlandpress.com Polymorphisms in the genes encoding Fcγ receptors on immune cells can affect the binding of the antibody and the subsequent strength of the ADCC response, thereby influencing therapeutic efficacy. nih.gov
Influence of Tumor Microenvironment on Resistance Mechanisms
Information regarding the effects of stromal co-cultures, hypoxia, or secreted factors from the microenvironment on the efficacy of and resistance to "ErbB2 Inhibitor II" remains uncharacterized in public research databases. Therefore, a scientifically accurate and evidence-based article on this specific topic cannot be generated at this time. Further preclinical research is required to elucidate whether and how the tumor microenvironment influences the development of resistance to this particular compound.
Preclinical Strategies to Overcome Resistance and Enhance Efficacy
Combination Therapies with Other ErbB Family Inhibitors
Dual ErbB1/ErbB2 Inhibition
There is no available preclinical data investigating the combination of ErbB2 Inhibitor II (CP-724714) with a specific ErbB1 (EGFR) inhibitor. CP-724714 was developed as a highly selective inhibitor for ErbB2, and research into dual pathway inhibition has predominantly focused on single agents that target both receptors, such as lapatinib (B449) or neratinib (B1684480), rather than combining selective inhibitors like CP-724714 with an EGFR-specific agent.
Combinations with Downstream Pathway Inhibitors
Activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, is a common mechanism of resistance to HER2-targeted therapies. Consequently, combining HER2 inhibitors with agents that block these pathways is a rational and widely explored preclinical strategy for other drugs in this class. However, specific data for this compound (CP-724714) in these combinations is not present in the available literature.
PI3K Inhibitors
No specific preclinical studies have been published detailing the effects of combining this compound (CP-724714) with any PI3K inhibitors.
mTOR Inhibitors
There is no available data from preclinical models on the efficacy of combining this compound (CP-724714) with mTOR inhibitors such as everolimus or sirolimus.
CDK4/6 Inhibitors
The combination of this compound (CP-724714) with CDK4/6 inhibitors like palbociclib, ribociclib, or abemaciclib (B560072) has not been evaluated in published preclinical studies.
Combinations with Other Targeted Agents
To enhance the efficacy of ErbB2 inhibitors and overcome both intrinsic and acquired resistance, preclinical research has extensively explored combination strategies with other targeted agents. These strategies aim to block compensatory signaling pathways, restore apoptotic sensitivity, and target the transcriptional machinery that drives resistance.
Estrogen Receptor Modulators (e.g., Tamoxifen)
The interplay between the Estrogen Receptor (ER) and ErbB2 signaling pathways is a well-established mechanism of resistance to endocrine therapies in ER-positive (ER+) breast cancer. Overexpression of ErbB2/HER2 is causally linked to tamoxifen (B1202) resistance. nih.gov Preclinical models have demonstrated that increased ErbB2 signaling can augment ERα function, leading to resistance to tamoxifen. nih.gov This crosstalk between the two pathways provides a strong rationale for the dual blockade of ER and ErbB2.
Preclinical studies have shown that combining an ErbB2 inhibitor with tamoxifen can restore sensitivity and delay the development of resistance. In in vivo xenograft models of ER-positive breast cancer, acquired resistance to tamoxifen was associated with elevated levels of EGFR and HER2. researchgate.net The addition of an EGFR/HER2 inhibitor, gefitinib (B1684475), to tamoxifen significantly improved the antitumor effect and prolonged the time to resistance development. researchgate.net Similarly, in HER2-overexpressing MCF-7 breast cancer cells, which are resistant to tamoxifen, the inhibition of HER2 and its downstream MAPK signaling pathway restored the inhibitory effect of tamoxifen on cell proliferation. nih.govyoutube.com This combination was also shown to restore the association of the estrogen receptor with the nuclear receptor corepressor (N-CoR), a key mechanism for tamoxifen's antagonist function. nih.govyoutube.com
The synergistic effect is not limited to acquired resistance. In models of de novo resistance, such as HER2-overexpressing MCF-7 xenografts, the combination of a HER2 kinase inhibitor with tamoxifen markedly prevented tumor growth. nih.gov The mechanism involves the disruption of the ER–c-Src–HER2 complex, which plays a vital role in tamoxifen resistance. biorxiv.org By blocking HER2 signaling, the non-genomic, growth-promoting actions of ER that drive resistance can be abrogated, even while tamoxifen continues to suppress classic ER-mediated gene expression. researchgate.net These findings provide a strong preclinical foundation for combining ErbB2 inhibitors with estrogen receptor modulators like tamoxifen to overcome or prevent endocrine resistance in ER+/HER2+ cancers.
Table 1: Preclinical Findings for ErbB2 Inhibitor and Estrogen Receptor Modulator Combinations
| ErbB2 Inhibitor | ER Modulator | Cancer Model | Key Findings | Mechanism of Synergy |
|---|---|---|---|---|
| Gefitinib (EGFR/HER2 inhibitor) | Tamoxifen | MCF-7 xenografts (in vivo) | Improved antitumor effect, delayed acquired resistance. researchgate.net | Suppression of elevated EGFR/HER2 and downstream kinase signaling. researchgate.net |
| AG1478 (HER2 inhibitor) | Tamoxifen | HER2-overexpressing MCF-7 cells (in vitro, in vivo) | Restored tamoxifen sensitivity, prevented tumor growth in xenografts. nih.govyoutube.com | Restored ER-mediated transcriptional inhibition and association with N-CoR; reduced MAPK activity. nih.govyoutube.com |
| Lapatinib | Endoxifen | BT-474, TAM-R, MCF-7/HER2 cells (in vitro) | Synergistic activity against models of a priori and acquired ERα/HER2 crosstalk. mdpi.com | Disruption of the ERα/HER2 crosstalk pathway. mdpi.com |
BCL2 Inhibitors
The B-cell lymphoma 2 (BCL2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic members like BCL2 can confer resistance to targeted therapies by preventing cell death. There is a functional link between ErbB2 signaling and the BCL2-mediated survival pathway, providing a rationale for co-inhibition.
In preclinical models of HER2-positive breast cancer, the ErbB2-targeted antibody trastuzumab was found to down-regulate the expression of BCL2 protein and mRNA. researchgate.net Despite this, trastuzumab alone only marginally induced apoptosis, suggesting that other anti-apoptotic proteins like BCL-XL may compensate. researchgate.net Combining trastuzumab with agents that target both BCL2 and BCL-XL, such as bispecific antisense oligonucleotides or the small-molecule antagonist HA14-1, resulted in a significantly stronger, synergistic induction of apoptosis. researchgate.net
Similarly, the irreversible ErbB1/2/4 inhibitor neratinib was shown to down-regulate the anti-apoptotic proteins MCL-1 and BCL-XL. nih.gov When combined with the BCL2-specific inhibitor venetoclax, a synergistic killing of HER2+ and triple-negative breast cancer (TNBC) cells was observed in vitro. nih.gov In vivo, this combination led to a significant suppression of tumor growth compared to either agent alone. nih.gov The mechanism involves the dual blockade of survival signals, leading to the activation of pro-apoptotic proteins BAX and BAK and subsequent mitochondrial-mediated cell death. nih.gov
Resistance to ErbB2 inhibitors can also involve an adaptive upregulation of BCL2. Preclinical work identified BCL2 induction as a critical component of the adaptive response to the ErbB2 inhibitor lapatinib. nih.gov This creates a dependency on BCL2 for survival, which can be exploited by combination therapy. In models of hematologic malignancies (MDS and AML) that overexpress a truncated form of ERBB2, inhibition of ERBB2 with lapatinib was found to modulate the expression of multiple BCL2 family proteins. nih.gov The dual blockade with lapatinib and venetoclax was highly synergistic, leading to reduced BCL2 phosphorylation, decreased MCL1 expression, and enhanced caspase-3-mediated cell death. researchgate.netnih.gov
Table 2: Preclinical Findings for ErbB2 Inhibitor and BCL2 Inhibitor Combinations
| ErbB2 Inhibitor | BCL2 Inhibitor | Cancer Model | Key Findings | Mechanism of Synergy |
|---|---|---|---|---|
| Trastuzumab | AS-4625 (Bcl-2/Bcl-XL antisense), HA14-1 | BT-474 cells (HER2-amplified) | Synergistic induction of apoptosis. researchgate.net | Trastuzumab down-regulates Bcl-2; combined targeting of Bcl-2/Bcl-XL enhances apoptosis. researchgate.net |
| Neratinib | Venetoclax (ABT199) | HER2+ and TNBC cell lines, BT474 xenografts (in vivo) | Synergistic cell killing in vitro; significant tumor growth suppression in vivo. nih.gov | Down-regulation of MCL-1/BCL-XL by neratinib combined with BCL2 inhibition by venetoclax, leading to BAX/BAK activation. nih.gov |
| Lapatinib | Venetoclax | CD34+ MDS and AML cells (in vitro) | Synergistic induction of mitochondrial-mediated apoptosis. researchgate.netnih.gov | Reduced BCL2 phosphorylation and MCL1 expression; enhanced cytochrome c release and caspase-3 activation. researchgate.netnih.gov |
PARP and ATR Inhibitors
Targeting the DNA damage response (DDR) pathway is a promising strategy to enhance the efficacy of cancer therapies. Poly (ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinase are central players in DDR. There is growing preclinical evidence for combining inhibitors of these pathways with ErbB2-targeted agents, particularly antibody-drug conjugates (ADCs) that deliver a cytotoxic, DNA-damaging payload.
The HER2-targeted ADC trastuzumab deruxtecan (DS-8201), which carries a topoisomerase I inhibitor, induces DNA double-strand breaks. Combining DS-8201 with a PARP inhibitor (olaparib/AZD2281) and an ATR inhibitor (bayerite/BAY1895344) resulted in significant synergistic antitumor effects in HER2-positive cancer models both in vitro and in vivo. nih.govscirp.org The triple combination led to enhanced DNA damage, apoptosis, and inhibition of HER2 downstream signaling pathways (AKT and ERK). nih.gov Similarly, another study found that combining trastuzumab deruxtecan with inhibitors of ATR, WEE1, or ATM significantly enhanced cancer cell killing in vitro and achieved superior tumor growth inhibition in vivo. nih.gov
The rationale for combining ErbB2 and PARP inhibitors also extends to HER2+ cells that are proficient in homologous recombination (HR). Preclinical studies suggest that HER2+ cells are sensitive to PARP inhibitors, and that PARP inhibition augments the efficacy of trastuzumab. nih.gov One proposed mechanism is that HER2 activates the NF-κB signaling pathway, which is dependent on PARP1. nih.gov Inhibition of PARP leads to decreased HER2-dependent NF-κB activation, reducing proliferation. nih.gov Furthermore, trastuzumab itself may induce DNA damage and impair HR, creating a synthetic lethality with PARP inhibition. semanticscholar.org The combination of the HER2-targeting ADC SYD985 with the PARP inhibitors niraparib and olaparib also showed synergistic activity in killing HER2-expressing tumor cells and improved tumor growth inhibition in breast cancer patient-derived xenografts (PDXs). nih.gov
ATR inhibition is also being explored to overcome resistance to ErbB2-targeted ADCs. In HER2-low colorectal cancer models, which are minimally sensitive to trastuzumab deruxtecan alone, the addition of an ATR inhibitor sensitized the cells to the ADC, leading to a loss of replication arrest and increased DNA damage. researchgate.net
Table 3: Preclinical Findings for ErbB2 Inhibitor and PARP/ATR Inhibitor Combinations
| ErbB2 Inhibitor | DDR Inhibitor | Cancer Model | Key Findings | Mechanism of Synergy |
|---|---|---|---|---|
| Trastuzumab deruxtecan (DS-8201) | Olaparib (PARPi) & BAY1895344 (ATRi) | HER2+ cancer cells (NCI-N87, BT-474) and xenografts | Significant synergistic inhibition of cell growth, induction of DNA damage and apoptosis. nih.govscirp.org | Enhanced DNA damage and inhibition of HER2, AKT, and ERK signaling. nih.gov |
| Trastuzumab deruxtecan (T-DXd) | AZD6738 (ATRi), AZD1775 (WEE1i), AZD1390 (ATMi) | Breast cancer cell lines, NCI-N87 xenograft | Enhanced in vitro cell killing and superior in vivo tumor growth inhibition. nih.gov | Exacerbated DNA damage (γH2AX) and cell death (cleaved Caspase-3). nih.gov |
| Trastuzumab | Niraparib (PARPi) | HER2+ breast cancer cells (SKBR3, BT474) | Combination significantly decreased cell survival compared to monotherapy. semanticscholar.org | Trastuzumab may impair homologous recombination, creating synthetic lethality with PARP inhibition. semanticscholar.org |
| SYD985 (ADC) | Niraparib, Olaparib (PARPi) | HER2-expressing breast and ovarian cancer cell lines, PDXs | Synergistic cytotoxicity in vitro and improved tumor growth inhibition in vivo. nih.gov | Enhanced killing of HER2-expressing tumor cells. nih.gov |
BET Inhibitors
Bromodomain and extraterminal domain (BET) proteins are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes, including those involved in survival and proliferation pathways. Acquired resistance to targeted therapies, including ErbB2 inhibitors, often involves transcriptional reprogramming, where cancer cells upregulate alternative kinases to bypass the inhibited pathway. This makes BET inhibitors an attractive combination partner to block this adaptive resistance mechanism.
Preclinical studies in ERBB2-positive breast cancer have shown that resistance to the ErbB2 inhibitor lapatinib is driven by a robust adaptive "kinome reprogramming." researchgate.net Within hours of treatment, a network of kinases is induced to compensate for ERBB2 inhibition. The BET inhibitor JQ1 was found to suppress the transcription of these lapatinib-induced kinases. semanticscholar.org The combination of lapatinib and JQ1 arrested the growth of lapatinib-resistant cells and was superior to combinations of lapatinib with other kinase inhibitors. researchgate.net This suggests that targeting the transcriptional source of resistance is more effective than inhibiting individual upregulated kinases. researchgate.net
Another mechanism of lapatinib resistance involves the upregulation of the transcription factor c-Myc. Lapatinib treatment can lead to increased MYC expression, which confers resistance. semanticscholar.org The combination of a BET inhibitor with lapatinib was shown to increase sensitivity to lapatinib in HER2+ cell lines and xenograft models by preventing this lapatinib-induced MYC upregulation. semanticscholar.org The BET inhibitor effectively blocks the dissociation of BRD4 from the promoters of these resistance-driving genes, thereby inhibiting their transcription. semanticscholar.org The combination of lapatinib and a BET inhibitor is required to suppress the transcription of multiple receptor tyrosine kinases and prevent the reactivation of downstream pathways like AKT/p70 S6K, ultimately arresting the growth of resistant cells. researchgate.net
Table 4: Preclinical Findings for ErbB2 Inhibitor and BET Inhibitor Combinations
| ErbB2 Inhibitor | BET Inhibitor | Cancer Model | Key Findings | Mechanism of Synergy |
|---|---|---|---|---|
| Lapatinib | JQ1, I-BET151 | ERBB2+ breast cancer cell lines (SKBR-3, BT474) | Arrested growth of lapatinib-resistant cells; superior to kinase inhibitor combinations. researchgate.net | Suppresses transcription of lapatinib-induced kinases, reversing adaptive kinome reprogramming. researchgate.net |
| Lapatinib | JQ1 | HER2+ cell lines and xenografts | Increased sensitivity to lapatinib. semanticscholar.org | Prevented lapatinib-induced MYC upregulation. semanticscholar.org |
| Lapatinib | JQ1, I-BET762 | Lapatinib-resistant BT474 cells | Combination treatment completely suppressed colony formation. biorxiv.org | Blocks alternative kinases involved in adaptive growth responses. researchgate.net |
VEGF/VEGFR Pathway Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). There is significant crosstalk between the ErbB2 and VEGF/VEGFR signaling pathways. This functional linkage provides a strong rationale for dual blockade as a therapeutic strategy.
Preclinical evidence suggests that the VEGF pathway may play a role in acquired resistance to anti-ErbB2 therapies. biorxiv.orgsemanticscholar.org Combined inhibition of both ErbB2 and VEGF signaling can interfere with a molecular feedback loop responsible for this resistance, promoting apoptosis and inhibiting tumor-induced angiogenesis. semanticscholar.org In HER2-overexpressing breast cancer cell lines, a synergistic interaction was observed when combining the ErbB2-targeted antibody trastuzumab with a specific VEGFR tyrosine kinase inhibitor (TKI). nih.gov This combination led to enhanced growth inhibition and an increase in apoptosis compared to either agent alone. nih.gov
This preclinical rationale has been explored in early clinical studies. A phase I trial combining dual HER2 blockade (trastuzumab and lapatinib) with the anti-VEGF antibody bevacizumab was found to be well-tolerated and showed significant activity in heavily pretreated patients with HER2-positive metastatic breast cancer. researchgate.net This suggests that combining ErbB2 inhibition with anti-angiogenic agents can be an effective strategy even in patients who have developed resistance to prior HER2-targeted therapies. researchgate.net
In another example, a patient with EGFR-mutant non-small cell lung cancer who developed acquired resistance mediated by ERBB2 amplification showed a promising clinical response to a combination of afatinib (a pan-ErbB inhibitor) and bevacizumab. nih.gov This case highlights the potential of this combination strategy to overcome resistance driven by the upregulation of alternative signaling pathways.
c-Myc Inhibitors
The MYC oncogene is a master transcriptional regulator that drives cell proliferation, growth, and metabolism. It is a key downstream effector of many oncogenic signaling pathways, including the ErbB2 pathway. Recent evidence has identified MYC as a major contributor to both intrinsic and acquired resistance against HER2-targeted therapies. nih.gov
Overexpression of c-Myc allows cancer cells to escape their dependence on HER2 signaling by promoting proliferation and survival and by activating downstream pathways like PI3K/AKT/mTOR and MAPK. nih.gov This provides a clear rationale for combining HER2 inhibitors with agents that can suppress c-Myc function. Preclinical studies have demonstrated that inhibiting c-Myc can restore sensitivity to HER2-directed treatments. nih.gov
A direct link has been shown where the ErbB2 inhibitor lapatinib induces the expression of c-Myc, which in turn reduces the sensitivity of HER2+ breast cancer cells to the drug. researchgate.net This forms a resistance feedback loop that can be broken by co-treatment with a c-Myc inhibitor. For instance, BET inhibitors, which block the transcription of MYC, have been shown to prevent lapatinib-induced MYC upregulation and restore drug sensitivity. semanticscholar.org
Furthermore, HER2 and c-Myc have been shown to cooperate to drive a more aggressive, stem-like cancer phenotype with poor prognosis. nih.govunclineberger.org This suggests that in tumors where both oncogenes are active, dual targeting may be necessary to effectively control the disease. Therefore, targeting c-Myc represents a logical and promising preclinical strategy to combine with standard HER2 inhibitors to overcome resistance and improve the durability of the therapeutic response. nih.gov
Table 6: Preclinical Findings for ErbB2 Inhibitor and c-Myc Inhibitor Combinations
| ErbB2 Inhibitor | c-Myc Inhibitor | Cancer Model | Key Findings | Mechanism of Synergy |
|---|---|---|---|---|
| Lapatinib | BET Inhibitors (e.g., JQ1) | HER2+ breast cancer cell lines and xenografts | Increased sensitivity to lapatinib. | BET inhibitors prevent lapatinib-induced c-Myc upregulation, breaking a key resistance mechanism. semanticscholar.org |
| Trastuzumab | MYC depletion | HER2+ breast cancer cells | Enhanced trastuzumab responsiveness. nih.gov | MYC mediates resistance by suppressing key proteins required for the activity of other anticancer agents. nih.gov |
Proteasome Inhibitors (e.g., Bortezomib)
The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition has emerged as a therapeutic strategy in oncology. nih.govnih.gov The proteasome inhibitor Bortezomib has been investigated in preclinical studies for its potential to enhance the efficacy of HER2-targeted therapies. nih.govaacrjournals.org The rationale for this combination is based on the overlapping effects of both agent classes on key cellular pathways that regulate cell survival and proliferation. nih.govaacrjournals.org
Preclinical research has demonstrated that Bortezomib can induce apoptosis in HER2-positive breast cancer cells in a dose- and time-dependent manner. nih.govaacrjournals.org Studies combining Bortezomib with the HER2-targeted monoclonal antibody trastuzumab revealed a significant synergistic effect in HER2-overexpressing breast cancer cell lines (SKBR-3, MDA-MB-453, and HER2-transfected MCF-7). nih.govaacrjournals.org This synergy allowed for the induction of apoptosis at low concentrations of each drug, which were ineffective when used as single agents. nih.govaacrjournals.org
The enhanced effect of the combination is believed to stem from the ability of both drugs to target the NF-κB and p27 pathways. nih.govaacrjournals.org Furthermore, preclinical investigations have shown that inhibiting the 20S proteasome with Bortezomib can lead to the degradation and functional loss of both the estrogen receptor (ER) and HER2. nih.gov This process involves the intracellular relocalization of HER2 from the plasma membrane to perinuclear lysosomes, an accumulation of ubiquitinated receptor, and subsequent degradation, ultimately inducing apoptosis. nih.gov These findings suggest that proteasome inhibition can disrupt the bidirectional crosstalk between HER2 and ER signaling pathways, which is a known mechanism of resistance. nih.gov
The following table summarizes the synergistic cytotoxic effects observed in preclinical models when combining Bortezomib with a HER2-targeted agent.
| Cell Line | HER2 Status | Treatment | Observation | Reference |
| SKBR-3 | HER-2+++ | Bortezomib + Trastuzumab | Strong synergistic induction of apoptosis (Combination Index < 0.1) | aacrjournals.org |
| MDA-MB-453 | HER-2++ | Bortezomib + Trastuzumab | Synergistic induction of apoptosis at low concentrations | aacrjournals.org |
| MCF-7/HER2 | HER-2+++ | Bortezomib + Trastuzumab | Clear synergistic effect on cytotoxicity (Combination Index < 1) | aacrjournals.org |
Novel Approaches in Preclinical Development
Strategies Targeting HER2 Protein Expression
A key mechanism of resistance to HER2 inhibitors is the continued presence and signaling of the HER2 protein itself. Consequently, novel preclinical strategies are being developed that aim not just to inhibit HER2's kinase activity but to eliminate the protein entirely from the cancer cell. These approaches focus on promoting the degradation of the HER2 protein.
One of the most explored strategies involves the inhibition of Heat Shock Protein 90 (HSP90). researchgate.netnih.gov HSP90 is an essential molecular chaperone protein that is responsible for the proper folding, stability, and maturation of numerous oncogenic proteins, including HER2. researchgate.netrupress.org Because HER2 is a "client" protein of HSP90, its stability is dependent on HSP90 function. researchgate.netrupress.org Preclinical studies have shown that inhibiting HSP90 leads to the destabilization of HER2, targeting it for ubiquitin-mediated degradation by the proteasome. rupress.orgnih.gov This approach effectively reduces the total cellular levels of the HER2 protein.
HSP90 inhibitors have demonstrated potent antitumor activity in preclinical models of HER2-overexpressing breast and gastric cancers. nih.gov Furthermore, they have shown the ability to overcome resistance to other HER2-targeted agents. researchgate.net The combination of HSP90 inhibitors with agents like trastuzumab or lapatinib has been shown to significantly enhance antitumor efficacy in xenograft models. nih.gov
| HSP90 Inhibitor | Effect on HER2 and Downstream Pathways | Cancer Model | Reference |
| CH5164840 | Induces degradation of HER2 and reduces phosphorylation of Akt | NCI-N87 gastric cancer cells, BT-474 breast cancer cells | nih.gov |
| 17-AAG | Induces ubiquitination and degradation of HER2 | HER2-overexpressing cells | aacrjournals.org |
| FW-04-806 | Promotes degradation of HSP90 client proteins, leading to decreased cell viability | HER2-positive breast cancer cells | nih.gov |
Another innovative strategy involves hijacking the cell's natural protein disposal machinery to target HER2 specifically. This can be achieved by creating chimeric molecules that force an interaction between HER2 and an E3 ubiquitin ligase, the enzyme that "tags" proteins for degradation. aacrjournals.org Preclinical research has demonstrated the feasibility of this approach using Cbl-based chimeric ubiquitin ligases. aacrjournals.org These engineered proteins were able to promote the ubiquitination and subsequent degradation of HER2, leading to the inhibition of tumor cell growth in vitro and in vivo. aacrjournals.org
This concept is being advanced by technologies such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that links a target protein (in this case, HER2) to an E3 ligase, inducing the degradation of the target protein through the ubiquitin-proteasome system. acs.orgnews-medical.net Recent preclinical studies have described hybrid nanoPROTACs capable of inducing persistent degradation of the HER2 protein, leading to programmed cell death in tumor cells. acs.org These novel degradation strategies represent a promising frontier in overcoming resistance and enhancing the efficacy of HER2-targeted therapies. acs.orgnih.gov
Structure Activity Relationships Sar and Drug Design Principles for Erbb2 Inhibitor Ii
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR methodologies establish a mathematical correlation between the chemical properties of a series of compounds and their inhibitory activities. This approach is crucial for predicting the potency of novel inhibitors and optimizing lead compounds.
The development of predictive QSAR models is a foundational step in modern drug design. For ErbB2 inhibitors, particularly classes like quinazoline (B50416) derivatives, researchers have successfully generated and validated several models. nih.gov The process involves compiling a dataset of compounds with known inhibitory activities against ErbB2 and calculating a wide range of molecular descriptors for each. Statistical methods, such as partial least squares (PLS) analysis, are then used to create a model that links these descriptors to activity. nih.gov
The robustness and predictive power of these models are assessed through rigorous validation techniques. Key statistical metrics include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability, while a high r² value (typically > 0.8) signifies a strong correlation between the predicted and experimental activities of the training set compounds. nih.gov For instance, a 3D-QSAR model for a series of quinazoline derivatives targeting HER2 achieved a q² of 0.767 and an r² of 0.815, indicating a statistically significant and predictive model. nih.gov
| Statistical Parameter | Value | Indication |
|---|---|---|
| Cross-Validated Correlation Coefficient (q²) | 0.767 | High predictive capability of the model. nih.gov |
| Non-Cross-Validated Correlation Coefficient (r²) | 0.815 | Strong correlation between predicted and experimental data for the training set. nih.gov |
| F-test Value | 97.22 | Indicates the statistical significance of the model. nih.gov |
A primary outcome of QSAR studies is the identification of specific molecular features, or descriptors, that are critical for inhibitory activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic, or topological in nature. By analyzing the QSAR model, researchers can determine which properties enhance or diminish a compound's ability to inhibit ErbB2. This information provides direct guidance for medicinal chemists on how to modify a lead compound to improve its potency. For example, studies on EGFR inhibitors, which share high homology with ErbB2, have utilized feature selection methods to pinpoint descriptors that accurately predict inhibitory function. nih.govresearchgate.net
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. It is essential for visualizing and understanding the specific molecular interactions that govern inhibitor binding. nih.govnih.gov
Docking studies provide detailed insights into the binding mode of inhibitors within the ATP-binding pocket of the ErbB2 kinase domain. nih.gov These analyses reveal crucial non-covalent interactions, including:
Hydrogen Bonds: These are critical for anchoring the inhibitor in the correct orientation. For example, the well-known inhibitor Lapatinib (B449) forms hydrogen bonds with key amino acid residues like Lys736 and Pro802 in the HER2 active site. nih.gov
Hydrophobic Interactions: These interactions with nonpolar residues in the binding pocket contribute significantly to binding affinity. Residues such as Leu726, Val734, Leu785, Thr798, and Leu852 are commonly involved in hydrophobic contacts with various inhibitors. nih.gov
Electrostatic Interactions: Interactions between charged groups on the inhibitor and residues like Asp863 and Lys724 can also play a role in stabilizing the complex. nih.gov
The crystal structure of ErbB2 reveals a unique Glycine-rich region that imparts significant conformational flexibility to the active site, which can influence inhibitor binding and intrinsic catalytic activity. nih.gov
| Amino Acid Residue | Type of Interaction | Example Inhibitor Interaction |
|---|---|---|
| Lys736 | Hydrogen Bonding | Forms H-bond with Lapatinib. nih.gov |
| Pro802 | Hydrogen Bonding | Forms H-bond with Lapatinib. nih.gov |
| Val734 | Hydrophobic | Interacts with Lapatinib. nih.gov |
| Leu852 | Hydrophobic | Interacts with Lapatinib. nih.gov |
| Thr798 | Hydrophobic | Interacts with Lapatinib. nih.gov |
| Asp863 | Electrostatic | Forms electrostatic interactions. nih.gov |
Achieving selectivity for ErbB2, especially over the highly homologous EGFR, is a major challenge in drug design. nih.gov Molecular docking and structural analysis are vital for understanding the basis of selectivity. Subtle differences in the amino acid composition of the active sites between ErbB2 and other kinases can be exploited. For instance, systematic modification of the 4-anilinoquinazoline (B1210976) scaffold, a common core for EGFR inhibitors, led to the discovery of compounds with inverted selectivity that preferentially inhibit ErbB2. nih.gov Inhibitors like CP-724,714 demonstrate high selectivity for ErbB2 over EGFR and other kinases. selleckchem.com This selectivity arises from the inhibitor's ability to form specific interactions with unique residues or to better accommodate the specific conformation of the ErbB2 active site compared to that of EGFR. nih.govnih.gov
Three-Dimensional Structure-Activity Relationship (3D-QSAR) Techniques
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend QSAR by considering the 3D properties of molecules. mdpi.com These techniques correlate the biological activity of compounds with their 3D steric and electrostatic fields. nih.gov
In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point. nih.gov The resulting fields are then analyzed using statistical methods like PLS to build a predictive model. The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to improve or decrease activity. mdpi.com For example, a CoMFA model might show a region where increased steric bulk is favorable for activity, guiding chemists to add larger substituents at that position. These techniques have been successfully applied to various inhibitor classes, including quinazoline derivatives, to quantitatively predict interactions and guide the design of more potent HER2 inhibitors. nih.gov
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. For classes of compounds similar to ErbB2 Inhibitor II, such as C5 substituted pyrrolotriazines which also target ErbB2, CoMFA has been instrumental. nih.gov
In a typical CoMFA study, a series of inhibitor analogs are aligned, and their steric and electrostatic fields are calculated at various grid points in a defined 3D space. The resulting data is then analyzed using statistical methods, like Partial Least Squares (PLS), to generate a model that predicts the inhibitory activity.
For the pyrrolotriazine class of ErbB2 inhibitors, a developed CoMFA model demonstrated statistically significant results and good predictive power. nih.gov The analysis produces contour maps that visualize regions where steric bulk or specific electrostatic charges would increase or decrease biological activity.
Steric Fields: Green contours typically indicate regions where bulky substituents are favored, enhancing activity. Yellow contours show areas where steric bulk is detrimental.
Electrostatic Fields: Blue contours mark regions where positive charges are favorable, while red contours indicate where negative charges would improve activity.
These models provide a quantitative framework to understand how modifications to the inhibitor's core structure impact its binding affinity for ErbB2. nih.gov
Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that extends the principles of CoMFA by including additional molecular descriptors: hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the intermolecular interactions.
For a series of thieno-pyrimidine derivatives, which share structural similarities with other N-heterocyclic kinase inhibitors, a CoMSIA model was developed to understand their inhibitory activity. nih.gov The statistical results for this model were robust, with strong correlation coefficients (q² and r²), indicating a reliable and predictive model. nih.govmdpi.com
The contributions of the different fields in a CoMSIA model for thieno-pyrimidines were found to be:
Steric: 29.5%
Electrostatic: 29.8%
Hydrophobic: 29.8%
Hydrogen Bond Donor: 6.5%
Hydrogen Bond Acceptor: 4.4%
This data suggests that steric, electrostatic, and hydrophobic interactions are almost equally crucial for the biological activity of these inhibitors. nih.gov The contour maps generated from CoMSIA provide detailed guidance for drug design, highlighting specific locations where modifying hydrophobicity or hydrogen bonding characteristics could lead to more potent compounds.
| 3D-QSAR Model Statistics for Thieno-Pyrimidine Derivatives | |
| Model | CoMFA |
| q² (cross-validated correlation coefficient) | 0.818 |
| r² (determination coefficient) | 0.917 |
| r²_pred (predictive correlation coefficient) | 0.794 |
| Field Contributions | |
| Steric | 67.7% |
| Electrostatic | 32.3% |
| Hydrophobic | N/A |
| H-Bond Donor | N/A |
| H-Bond Acceptor | N/A |
This table is based on data for thieno-pyrimidine derivatives, a class of molecules with relevance to kinase inhibition. nih.gov
Design Strategies Based on Kinase Inhibitor Types
Kinase inhibitors are classified into several types based on their binding mode to the target kinase, specifically whether they bind to the active or inactive conformation of the enzyme.
Type I, Type I½, Type II½, Type III, Type IV Inhibitors
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, competing directly with ATP in the binding pocket. They typically form a key hydrogen bond with the "hinge" region of the kinase. Many clinically used kinase inhibitors, such as Gefitinib (B1684475) and Erlotinib, are Type I inhibitors. nih.gov These are effective against the active form of the enzyme. nih.gov
Type I½ Inhibitors: This is a subclass of Type I inhibitors that, while binding to the active (DFG-in) conformation, extend into a back pocket adjacent to the ATP binding site.
Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase, where the DFG motif is flipped (DFG-out). They occupy the ATP site but also extend into an adjacent allosteric pocket created by the conformational change.
Type II½ Inhibitors: This classification is less common and refers to inhibitors that bind to an intermediate or non-standard inactive kinase conformation.
Type III and IV Inhibitors: These are allosteric inhibitors that bind to sites remote from the ATP pocket and are not ATP-competitive.
This compound, being an ATP-competitive inhibitor that targets the active form of the kinase, is classified as a Type I inhibitor . Its design is based on occupying the ATP binding site and forming critical interactions with hinge region residues.
Influence of Chemical Motifs on Biological Activity and Selectivity (e.g., N-Heterocyclic Motifs)
The core scaffold of a kinase inhibitor is critical for its activity and selectivity. This compound is based on a pyrido[4,3-d]pyrimidine (B1258125) core, which is a type of nitrogen-containing heterocycle. nih.gov
N-heterocyclic motifs are prevalent in kinase inhibitors for several reasons: nih.gov
Hinge Binding: The nitrogen atoms within the heterocyclic ring system are perfectly positioned to act as hydrogen bond acceptors, forming crucial interactions with the amide backbone of the kinase hinge region. This anchors the inhibitor in the ATP binding pocket. acs.org
Structural Rigidity and Scaffolding: The ring systems provide a rigid scaffold to orient other functional groups into optimal positions for interacting with different parts of the binding site.
Modulation of Properties: The nature of the heterocyclic core and its substituents can be modified to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
In the development of pyrido[4,3-d]pyrimidine and quinazoline-based ErbB2 inhibitors, SAR studies revealed that the vast majority of these compounds were highly selective for ErbB2 over the closely related EGFR kinase, often by a factor of over 100. nih.gov This selectivity is achieved by exploiting subtle differences in the amino acid residues within the ATP binding pockets of the two kinases. Modifications to the aniline (B41778) portion of these inhibitors, which typically occupies the hydrophobic region of the binding site, are also crucial for achieving high potency and selectivity. nih.gov
Preclinical Biomarker Identification and Translational Implications for Erbb2 Inhibitor Ii
Identification of Predictive Biomarkers for Response
Predictive biomarkers are crucial for patient stratification, ensuring that individuals most likely to benefit from a specific therapy are identified prior to treatment. cellerontherapeutics.com For ErbB2 Inhibitor II, preclinical studies have focused on the status of the drug's primary target and associated signaling pathways.
The expression level of the HER2 (ErbB2) protein, or the amplification of its corresponding gene, ERBB2, is the most established predictive biomarker for response to HER2-targeted therapies. nih.gov Tumors with ERBB2 gene amplification exhibit a significant increase in HER2 receptors on the cell surface, leading to oncogenic signaling that drives cell proliferation and survival. nih.gov This "oncogene addiction" makes the cancer cells highly dependent on the HER2 pathway, and thus more susceptible to inhibitors like this compound. abcam.comcrossfire-oncology.com
Preclinical models have consistently demonstrated that the degree of HER2 overexpression correlates with the sensitivity to HER2 inhibitors. aacrjournals.orgresearchgate.net Studies have shown that higher levels of ERBB2 mRNA are associated with better response rates and improved progression-free survival in patients treated with HER2-targeting antibody-drug conjugates. nih.gov This principle extends to tyrosine kinase inhibitors like this compound, where elevated target expression provides a greater therapeutic window. aacrjournals.org The antitumor activity of CI-1033 has been observed in cancer cell lines with HER2 overexpression, where it effectively inhibits the receptor's kinase activity. nih.gov
| Biomarker Level | Predicted Response to this compound | Rationale |
|---|---|---|
| High HER2 Protein Overexpression / ERBB2 Gene Amplification | High Sensitivity | Tumor's dependence ("oncogene addiction") on the HER2 signaling pathway for growth and survival. nih.gov |
| High ERBB2 mRNA Expression | Higher Likelihood of Response | Correlates directly with the abundance of the therapeutic target, enhancing inhibitor efficacy. nih.govnih.gov |
| Low/No HER2 Expression | Low Sensitivity / Resistance | The primary drug target is absent or at insufficient levels for the inhibitor to exert a significant antitumor effect. researchgate.net |
The tumor suppressor Phosphatase and Tensin Homolog (PTEN) is a critical negative regulator of the PI3K/Akt signaling pathway, which lies downstream of HER2. nih.gov Loss of PTEN function, a common event in various cancers, leads to constitutive activation of the PI3K/Akt pathway, promoting cell survival and proliferation. nih.gov This can uncouple the cell's survival machinery from upstream HER2 signaling.
The role of PTEN status as a biomarker for response to HER2-targeted therapies is complex. In the context of the monoclonal antibody trastuzumab, loss of PTEN is a powerful predictor for resistance, as it allows tumor cells to bypass the blockade of the HER2 receptor. nih.govnih.gov However, for small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of HER2, the impact of PTEN status may differ. Some preclinical studies have suggested that PTEN status does not significantly affect the antitumor activity of the dual EGFR/HER2 TKI lapatinib (B449). aacrjournals.org Conversely, other evidence indicates that loss of PTEN is strongly associated with resistance to ERBB2 blockers in general, as the persistent activation of the PI3K pathway can override the effects of HER2 inhibition. nih.govpnas.org This suggests that while this compound can effectively block HER2, tumors with PTEN loss might maintain downstream signaling, thereby conferring resistance.
| PTEN Status | Predicted Response to this compound | Underlying Mechanism |
|---|---|---|
| PTEN Proficient (Normal Function) | Sensitive | The PI3K/Akt pathway is appropriately regulated and remains dependent on upstream HER2 signaling. |
| PTEN Deficient (Loss of Function) | Potential for Resistance | Constitutive activation of the downstream PI3K/Akt survival pathway, independent of HER2 inhibition. nih.govnih.gov |
Signaling from the HER2 receptor directly influences the machinery that controls cell cycle progression. nih.govresearchgate.net Therefore, the baseline expression levels of key cell cycle regulators can serve as predictive biomarkers for the efficacy of HER2 inhibitors. Blockade of HER2 signaling is intended to induce cell cycle arrest, primarily at the G1/S transition, and the status of proteins governing this checkpoint can determine the outcome. nih.gov
Cyclin E: Amplification of Cyclin E, which promotes the G1/S transition, has been associated with a lower response to trastuzumab in HER2-positive breast cancers. nih.gov This suggests that tumors with deregulated high levels of Cyclin E may be able to override the G1 arrest signal induced by HER2 inhibition.
p27Kip1: This cyclin-dependent kinase inhibitor (CKI) is a negative regulator of the cell cycle. HER2 signaling can lead to the downregulation and mislocalization of p27Kip1, thereby promoting proliferation. nih.gov Therapies that inhibit HER2 can restore p27Kip1 function, leading to cell cycle arrest. aacrjournals.org Therefore, tumors with extremely low or absent p27Kip1 levels might be less responsive to the cytostatic effects of this compound.
c-Myc: The c-Myc oncogene is a downstream target of the HER2 pathway and a critical regulator of cell growth and proliferation. biorxiv.org The level of ErbB2 expression can modulate the dependency of the G1/S regulatory network on c-Myc. biorxiv.orgbiorxiv.org In cells with high HER2 expression, CDK4 inhibition can paradoxically lead to an excessive increase in c-Myc activity. biorxiv.orgbiorxiv.org This complex interplay suggests that the baseline c-Myc level and its response to HER2 inhibition could be a determinant of therapeutic sensitivity.
Biomarkers for Acquired Resistance
Acquired resistance occurs when a tumor that was initially sensitive to a therapy evolves and begins to progress despite continued treatment. nih.gov Understanding the molecular mechanisms behind this phenomenon is critical for developing subsequent lines of therapy.
In hormone receptor-positive (HR+), HER2-positive breast cancer, there is extensive and bidirectional crosstalk between the estrogen receptor (ER) and HER2 signaling pathways. scilit.comnih.gov This interplay is a well-established mechanism for resistance to both endocrine therapy and HER2-targeted agents. mdpi.com Acquired resistance to this compound can develop through the upregulation or reactivation of ER signaling. The ER pathway can be hyperactivated to provide an alternative route for stimulating the downstream proliferative pathways, such as MAPK, that were initially suppressed by the HER2 inhibitor. nih.govfrontiersin.org This can occur through ligand-independent ER activation, where growth factor pathways directly phosphorylate and activate the ER, allowing it to drive transcription of pro-growth genes even in the absence of estrogen. mdpi.com
A common mechanism of acquired resistance to targeted therapies is the activation of "bypass" signaling pathways that effectively circumvent the inhibited node. ucla.eduyoutube.com In the case of this compound, tumor cells can develop resistance by upregulating parallel receptor tyrosine kinases (RTKs) or activating downstream signaling molecules, which restores the signals needed for proliferation and survival. nih.govmdpi.com
Key bypass pathways implicated in resistance to HER2 inhibitors include:
Upregulation of other RTKs: Increased signaling through other ErbB family members (like EGFR or HER3) or unrelated RTKs (like MET or IGF-1R) can reactivate the PI3K/Akt and MAPK pathways, rendering the inhibition of HER2 ineffective. nih.govnih.gov
Downstream Mutations: The acquisition of activating mutations in components of the downstream signaling cascades, such as PIK3CA or KRAS, can lead to constitutive pathway activation that is independent of upstream HER2 signaling. researchgate.net This makes the tumor cells resistant to the effects of this compound.
The emergence of these resistance mechanisms highlights the dynamic nature of cancer and the need for monitoring and potentially combining therapies to target both the primary driver and the escape pathways. youtube.commdpi.com
Compound Names
| Compound Name | Alias/Class |
|---|---|
| This compound | Canertinib, CI-1033 |
| Trastuzumab | Monoclonal Antibody |
| Lapatinib | Tyrosine Kinase Inhibitor |
Preclinical Models for Biomarker Validation
The journey of an ErbB2 inhibitor from the laboratory to the clinic is underpinned by extensive preclinical validation. A crucial component of this process is the use of sophisticated in vivo models that can faithfully recapitulate the complexity and heterogeneity of human tumors. ed.ac.uknih.gov These models are instrumental in identifying molecular signatures, or biomarkers, that correlate with sensitivity or resistance to a given therapy. By understanding these correlations before clinical trials, researchers can better design studies, select appropriate patient populations, and devise strategies to overcome resistance. The two predominant types of models used for this purpose are Genetically Engineered Mouse Models (GEMMs) and Patient-Derived Xenograft (PDX) models.
Genetically Engineered Mouse Models (GEMMs)
Genetically Engineered Mouse Models are created by introducing specific genetic alterations into the mouse genome to drive the development of tumors that mimic human cancer. nih.gov For ErbB2-driven cancers, models such as the MMTV-neu and MMTV-HER2, which overexpress the rat neu or human HER2 gene, respectively, under the control of the Mouse Mammary Tumor Virus (MMTV) promoter, have been invaluable. nih.govaacrjournals.org These models have been used to test the efficacy of HER2 inhibitors, analyze mechanisms of therapeutic resistance, and develop immunotherapies. nih.gov
Research using GEMMs has been pivotal in identifying key biomarkers of resistance to ErbB2 inhibitors. For instance, studies in a GEMM of HER2-driven breast cancer (MMTV-NIC) were used to define mechanisms of resistance to the pan-HER family inhibitor AZD8931. ed.ac.uk This research demonstrated that the loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) conferred de novo resistance to the inhibitor. ed.ac.uk Furthermore, analysis of tumors that acquired resistance to AZD8931 in a transplantation model revealed two distinct resistance patterns: one involving an epithelial-to-mesenchymal transition (EMT) associated with reduced membranous HER2 expression, and another where tumors retained HER2 expression and their epithelial morphology. ed.ac.uk
Imaging biomarkers have also been validated using GEMMs. In MMTV/HER2 transgenic mice, molecular imaging of apoptosis using an Annexin V-based optical imaging agent (NIR700-Annexin V) accurately predicted tumor regression in response to trastuzumab treatment. aacrjournals.orgnih.gov Significant accumulation of the imaging agent was seen only in tumors that ultimately responded to the therapy, highlighting its potential as an early predictive biomarker of treatment response. aacrjournals.orgnih.govbohrium.com
Table 1: Biomarker Findings for ErbB2 Inhibitors in Genetically Engineered Mouse Models (GEMMs)
| GEMM Model | Inhibitor Studied | Biomarker Identified | Implication | Source(s) |
| MMTV-NIC | AZD8931 | PTEN Loss | De novo resistance | ed.ac.uk |
| MMTV-NIC | AZD8931 | Epithelial-to-Mesenchymal Transition (EMT) | Acquired resistance | ed.ac.uk |
| MMTV/HER2 | Trastuzumab | Apoptosis (via NIR700-Annexin V imaging) | Predictor of positive treatment response | aacrjournals.orgnih.gov |
| MMTV/HER2 | Trastuzumab | Cellular Proliferation (via [18F]FLT-PET) | Not a reliable predictor in this model | aacrjournals.orgnih.gov |
| MMTV/HER2 | Trastuzumab | Glucose Metabolism (via [18F]FDG-PET) | Not significantly altered by treatment | aacrjournals.orgnih.gov |
Patient-Derived Xenograft (PDX) Models
Patient-Derived Xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. bioscientifica.comoaes.cc These models are considered high-fidelity because they retain the histopathological characteristics, genetic heterogeneity, and molecular diversity of the original patient tumor. nih.gov This makes them exceptionally powerful for evaluating therapeutic efficacy and discovering biomarkers that are more likely to be clinically relevant. bioscientifica.comoaes.cc
PDX models have been used extensively to evaluate responses to various HER2-targeted therapies and to correlate those responses with specific molecular features. artboulevard.org In a study involving 32 PDX models from various solid tumors, response to HER2-targeted agents was highly dependent on the level of HER2 protein expression as determined by immunohistochemistry (IHC). artboulevard.org Models with moderate to high HER2 staining (2+ or 3+) showed regression with HER2-targeted treatment, while nearly 70% of models with low or negative staining (1+/-) exhibited progressive disease. artboulevard.org This confirms that HER2 expression level is a fundamental biomarker for this class of drugs.
Beyond HER2 expression itself, PDX models enable unbiased, large-scale screens to identify novel genomic biomarkers. By correlating drug sensitivity data with genomic profiles of the PDX models, researchers can uncover complex predictors of response. For example, while sensitivity to the EGFR/ErbB2 inhibitor lapatinib correlated with ERBB2 expression, an even stronger correlation was found with the expression of matrix metalloproteinase 28 (MMP28). bioscientifica.comnih.gov This suggests that factors within the tumor microenvironment, influenced by proteins like MMP28, may play a crucial role in drug response.
Studies in PDX models of gastric and ovarian cancer further illustrate their utility. In gastric cancer PDX models with varying levels of HER2 expression, the antibody-drug conjugate DS-8201a demonstrated superior efficacy over other HER2-targeted drugs, particularly in a model with heterogeneous HER2 expression. bmj.com In ovarian cancer PDX models, HER2-targeted therapy alone resulted in modest tumor growth inhibition, but combining it with standard chemotherapy led to significant tumor regression. nih.gov Analysis of these tumors post-treatment confirmed that the therapy inhibited the ErbB2 pathway at the level of phosphorylation and downstream targets. nih.gov
Table 2: Selected Biomarker Findings for ErbB2 Inhibitors in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Inhibitor Studied | Biomarker Identified | Implication | Source(s) |
| Breast, Colorectal | Lapatinib, Trastuzumab, Trastuzumab emtansine | HER2 Expression Level (IHC 2+/3+) | Predictor of positive treatment response | artboulevard.org |
| Breast | Lapatinib | ERBB2 Gene Amplification | Predictor of sensitivity | bioscientifica.comartboulevard.org |
| Breast | Lapatinib | MMP28 Expression | Strongest correlate of sensitivity | bioscientifica.comnih.gov |
| Ovarian | Pertuzumab, Trastuzumab | NRG1 Gene Fusion | Potential sensitivity marker | nih.gov |
| Gastric | Trastuzumab, Margetuximab, DS-8201a | Heterogeneous HER2 Expression | Predictor of superior response to DS-8201a | bmj.com |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying the efficacy of ErbB2 Inhibitor II in vitro?
- Methodological Guidance: Use ErbB2-overexpressing cancer cell lines (e.g., gallbladder cancer cells as in ) to assess proliferation (via MTT/CCK-8 assays), migration/invasion (Transwell/Boyden chamber), and apoptosis (flow cytometry with Annexin V/PI staining). Include dose-response curves and controls for off-target effects (e.g., erbB1 phosphorylation assays to confirm selectivity) .
Q. How does this compound differ mechanistically from pan-ErbB inhibitors like lapatinib?
- Methodological Guidance: Compare phosphorylation inhibition profiles using Western blotting. This compound selectively reduces Neu (ErbB2) phosphorylation without affecting erbB1, whereas lapatinib targets both EGFR and ErbB2 (IC50: 9.2 nM for ErbB2). Validate specificity via kinase activity assays and structural modeling .
Q. What are the key biomarkers to monitor when evaluating this compound activity in preclinical studies?
- Methodological Guidance: Measure ErbB2 phosphorylation (pTyr1248), downstream signaling markers (e.g., AKT/mTOR, MAPK pathways), and apoptosis regulators (e.g., Bcl-2, Bax). Use immunohistochemistry or flow cytometry for tumor tissue analysis .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound efficacy across different cancer types?
- Methodological Guidance: Perform comparative studies using isogenic cell lines with varying ErbB2 amplification levels (e.g., HER2-low vs. HER2-high tumors). Integrate multi-omics data (RNA-seq, proteomics) to identify co-amplified genes (e.g., β-catenin) or compensatory pathways that modulate inhibitor response .
Q. What strategies improve the blood-brain barrier (BBB) penetration of ErbB2 inhibitors for metastatic brain tumors?
- Methodological Guidance: Design brain-penetrant analogs by optimizing lipophilicity (LogP) and P-glycoprotein efflux ratios. Preclinical validation should include in vitro BBB models (e.g., hCMEC/D3 cells) and in vivo imaging (e.g., PET with radiolabeled inhibitors) .
Q. How do ErbB2 mutations (e.g., L755S, YVMA) influence inhibitor resistance, and how can this be mitigated?
- Methodological Guidance: Use CRISPR-engineered mutant cell lines to test inhibitor binding affinity via surface plasmon resonance (SPR). Combine this compound with HSP90 inhibitors (e.g., geldanamycin) to force ubiquitination-mediated degradation of mutant ErbB2 .
Q. What metabolic adaptations contribute to ErbB2 inhibitor resistance, and how can they be targeted?
- Methodological Guidance: Profile glucose uptake and glycolysis (via Seahorse assays) in resistant cells. Co-administer inhibitors of glucose deprivation response pathways (e.g., glucagon signaling inhibitors) to sensitize cells to ErbB2-targeted therapy .
Experimental Design and Data Analysis
Q. How should researchers design combination therapies involving this compound to minimize toxicity?
- Methodological Guidance: Use factorial experimental design to test synergistic effects with standard therapies (e.g., taxanes). Prioritize combinations with non-overlapping toxicity profiles and validate in patient-derived xenograft (PDX) models .
Q. What statistical approaches resolve contradictions in survival data linked to ErbB2 amplification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
